Product packaging for Methyl 3-(3-pyridyl)propionate(Cat. No.:CAS No. 84199-98-4)

Methyl 3-(3-pyridyl)propionate

Cat. No.: B1313091
CAS No.: 84199-98-4
M. Wt: 165.19 g/mol
InChI Key: FQRRQPZYIYAPAV-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridyl)propionate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1313091 Methyl 3-(3-pyridyl)propionate CAS No. 84199-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyridin-3-ylpropanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRRQPZYIYAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438138
Record name Methyl 3-(3-pyridyl)propionate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84199-98-4
Record name Methyl 3-(3-pyridyl)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(pyridin-3-yl)propanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-pyridyl)propionate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[1] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a methyl propionate group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is available, a complete experimental profile for this specific compound is not widely published.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]
CAS Number 84199-98-4[6]
Boiling Point 134 °C at 12 mmHg[2]
Density 1.086 g/cm³[2]
Melting Point Not available
Solubility No specific data available. Expected to be soluble in common organic solvents.
Spectroscopic Data
  • ¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, two methylene groups (CH₂), and a methyl group (CH₃) from the ester functionality.

  • ¹³C NMR: The spectrum would be expected to show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the two methylene carbons, and the methoxy carbon.[7]

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=N stretching from the pyridine ring.[1]

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-(3-pyridyl)propionic acid, with methanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the Fischer esterification pathway for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Reactant1 3-(3-pyridyl)propionic acid Intermediate1 Protonated Carboxylic Acid Reactant1->Intermediate1 + H+ Reactant2 Methanol (CH3OH) Catalyst H+ (e.g., H2SO4) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + CH3OH Product This compound Intermediate2->Product - H2O, - H+ Byproduct Water (H2O) Intermediate2->Byproduct

Caption: Fischer esterification of 3-(3-pyridyl)propionic acid.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Fischer esterification reaction. This protocol is adapted from established procedures for similar esterifications.

Materials:

  • 3-(3-pyridyl)propionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

The pyridine moiety is a privileged structure in drug design, and its derivatives are known to possess a wide range of biological activities.[3][4] While specific biological activities of this compound are not extensively documented, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a building block or intermediate in the synthesis of novel therapeutic agents.

The following diagram illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery.

Drug_Development_Logic Core This compound (Core Structure) Properties Physicochemical Properties (Solubility, Stability) Core->Properties BiologicalActivity Potential Biological Activity (Antimicrobial, Anticancer, etc.) Core->BiologicalActivity LeadGen Lead Generation & Optimization Properties->LeadGen BiologicalActivity->LeadGen Preclinical Preclinical Studies LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug development workflow for pyridine derivatives.

Conclusion

This compound is a valuable chemical entity with potential applications in the synthesis of novel pharmaceutical compounds. This technical guide has provided a summary of its chemical structure, known properties, and a detailed protocol for its synthesis via Fischer esterification. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided experimental and structural information serves as a foundational resource for researchers and scientists engaged in the field of drug discovery and development.

References

Technical Guide: Physicochemical Characterization of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-pyridyl)propionate is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Core Physical Properties

PropertyValue
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Boiling Point 134 °C at 12 mmHg
Density 1.086 g/cm³
Melting Point No data available
Solubility No data available[1]

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[2]

Methodology: Capillary Method [2][3][4]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater.[2]

  • Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Boiling Point Determination

For a liquid, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For a solid compound, this property is determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method [7][8]

  • Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The flask is fitted with a condenser and a thermometer positioned so that the top of the bulb is level with the side arm of the flask.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature at which the liquid-vapor equilibrium is established, indicated by a constant temperature reading on the thermometer, is recorded as the boiling point.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. For vacuum distillation, the pressure is controlled and recorded.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: A known mass of the solid sample is introduced into the pycnometer.

  • Mass with an Inert Liquid: The pycnometer containing the sample is then filled with an inert liquid of known density in which the sample is insoluble. The pycnometer is reweighed.

  • Mass of Pycnometer with Inert Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with only the inert liquid and weighed.

  • Calculation: The volume of the solid is determined by the displacement of the inert liquid, and the density is calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing [9][10][11]

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Procedure: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[10] A small volume of the chosen solvent (e.g., 1 mL) is added.[9]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[9] The sample is visually inspected to determine if it has dissolved completely, partially, or not at all.

  • Classification: The solubility can be classified as soluble, sparingly soluble, or insoluble based on the observation. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a new chemical entity.

G cluster_0 Compound Synthesis and Purification cluster_1 Preliminary Characterization cluster_2 Physical Property Determination cluster_3 Data Analysis and Reporting A Synthesize Compound B Purify Compound (e.g., Crystallization, Chromatography) A->B C Structural Elucidation (NMR, MS) B->C D Purity Assessment (HPLC, LC-MS) B->D E Melting Point Determination D->E F Boiling Point Determination (if liquid/low melting solid) D->F G Density Measurement D->G H Solubility Profiling D->H I Compile and Analyze Data E->I F->I G->I H->I J Generate Technical Report I->J

Caption: Workflow for the Physicochemical Characterization of a Compound.

References

An In-Depth Technical Guide to Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of methyl 3-(3-pyridyl)propionate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₁NO₂, is a pyridine derivative with a molecular weight of 165.19 g/mol .[1] It is typically a colorless to light yellow liquid under standard conditions. Key identifiers and physical properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Weight 165.19 g/mol [1]
Molecular Formula C₉H₁₁NO₂[1]
CAS Number 84199-98-4[1]
Boiling Point 134 °C at 12 mmHg[2]
Density 1.086 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index 1.5010[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]
pKa 5.24 ± 0.10 (Predicted)[2]

Synthesis of this compound

The primary synthetic route to this compound is the Fischer esterification of 3-(3-pyridyl)propionic acid with methanol in the presence of an acid catalyst. This reaction is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

  • 3-(3-pyridyl)propionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the propionate chain.

  • Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho and para to the nitrogen atom will be the most deshielded.

  • Methylene Protons (-CH₂-CH₂-): Two triplets in the aliphatic region. The methylene group adjacent to the pyridine ring will likely appear around δ 2.9-3.1 ppm, and the methylene group adjacent to the carbonyl group will be slightly downfield, around δ 2.6-2.8 ppm.

  • Methyl Protons (-OCH₃): A singlet around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-150 ppm).

  • Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region (δ 25-40 ppm).

  • Methyl Carbon (-OCH₃): A signal around δ 51-52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1735-1745 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C and C=N Stretch (Pyridine Ring): Absorption bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 165. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 134, and cleavage of the bond between the carbonyl group and the adjacent methylene group.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Research on related propionate compounds suggests potential roles in various biological processes, but direct evidence for the methyl ester of 3-(3-pyridyl)propionic acid is lacking. Further investigation is required to elucidate its pharmacological profile.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow common in organic chemistry.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3_pyridylpropionic_acid 3-(3-pyridyl)propionic Acid Esterification Fischer Esterification 3_pyridylpropionic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Physical_Properties Physical Properties (BP, Density) Pure_Product->Physical_Properties

Caption: A workflow diagram illustrating the synthesis, purification, and characterization of this compound.

This guide provides a foundational understanding of this compound. For more specific applications and in-depth studies, researchers are encouraged to consult the primary scientific literature.

References

IUPAC name for Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, Methyl 3-(pyridin-3-yl)propanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, spectroscopic analysis, and potential applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
IUPAC Name Methyl 3-(pyridin-3-yl)propanoate[1]
Synonyms Methyl 3-(3-Pyridyl) Propionate[1]
CAS Number 84199-98-4[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 134 °C @ 12 mmHg[1][3]
Density 1.086 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.5010[1]
pKa 5.24 ± 0.10 (Predicted)[1]

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is a standard procedure for the formation of esters from carboxylic acids and alcohols.[4][5]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-(Pyridin-3-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Pyridin-3-yl)propanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.[1]

G cluster_workflow Synthesis Workflow reactants 3-(Pyridin-3-yl)propanoic Acid + Methanol reflux Reflux reactants->reflux Add catalyst catalyst H₂SO₄ (catalyst) workup Aqueous Workup (NaHCO₃, H₂O, Brine) reflux->workup Cooling & solvent removal extraction Solvent Extraction workup->extraction drying Drying (MgSO₄) extraction->drying purification Vacuum Distillation drying->purification Solvent evaporation product This compound purification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propionate side chain.

  • Pyridine Ring Protons: Four aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.

  • Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets are expected for the two methylene groups, likely in the range of δ 2.5-3.0 ppm.

  • Methyl Protons (-COOCH₃): A singlet corresponding to the three methyl ester protons will be observed, typically around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 170-175 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-150 ppm) are anticipated for the carbons of the pyridine ring.

  • Methylene Carbons (-CH₂-CH₂-): Two signals for the methylene carbons will be present in the aliphatic region.

  • Methyl Carbon (-OCH₃): A signal for the methyl carbon of the ester group is expected around δ 51-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

  • C-O Stretch: A strong absorption band for the ester C-O bond will be present in the 1170-1200 cm⁻¹ range.

  • C-H Stretch (Aromatic): Absorptions for the C-H bonds of the pyridine ring will be observed above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the methylene and methyl groups will be seen in the 2860-2975 cm⁻¹ region.[6]

  • C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the methyl propionate group—are of significant interest in medicinal chemistry.

  • Pyridine Derivatives: The pyridine ring is a common scaffold in many pharmaceutical agents, known to participate in hydrogen bonding and π-π stacking interactions with biological targets.[7] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

  • Methyl Esters in Drug Design: The incorporation of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl effect".[10] It can influence potency, selectivity, and metabolic stability. Esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid.

  • Propionic Acid Derivatives: Propionic acid and its derivatives are known to have biological effects, including influencing metabolism and possessing anti-inflammatory properties.[11]

Given these characteristics, this compound serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_key Structural Features pyridine Pyridine Ring (H-bond acceptor, aromatic interactions) ester Methyl Propionate Group (Prodrug potential, metabolic modulation) linker Ethyl Linker (Flexibility and Spacing)

Key structural features of this compound relevant to drug design.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

References

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for Methyl 3-(3-pyridyl)propionate is publicly available. The following guide leverages data from the closely related and structurally similar compound, methyl nicotinate, to provide insights into potential stability, storage, and handling recommendations. It is strongly advised that specific stability studies are conducted for this compound to establish definitive storage conditions and shelf-life.

Introduction

This compound is a chemical compound of interest in various research and development applications. Understanding its stability and optimal storage conditions is crucial for maintaining its integrity, ensuring experimental reproducibility, and adhering to regulatory standards in drug development. This guide provides a technical overview of its likely stability profile and recommended storage practices, primarily based on data from analogous compounds.

Chemical Stability Profile

While a safety data sheet for this compound suggests it is stable under normal conditions, detailed quantitative data is scarce[1]. However, insights can be drawn from studies on methyl nicotinate, which shares the methyl ester and pyridine functional groups. The primary degradation pathway for methyl nicotinate in aqueous solutions is hydrolysis of the methyl ester to form nicotinic acid[2][3]. A similar pathway is anticipated for this compound, resulting in the formation of 3-(3-pyridyl)propionic acid and methanol.

Factors Influencing Stability

Several factors can influence the rate of hydrolysis and overall stability of ester compounds like this compound in solution:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Esters are generally most stable at a slightly acidic pH (e.g., pH 4-6). Both acidic and, more significantly, alkaline conditions can catalyze degradation[4].

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis[4].

  • Presence of Catalysts: Certain enzymes (e.g., esterases) or other chemical catalysts can increase the rate of ester cleavage[4].

Quantitative Stability Data (from Methyl Nicotinate as an Analog)

The following table summarizes the stability of methyl nicotinate in an aqueous solution, which can serve as an estimate for the stability of this compound under similar conditions.

ParameterConditionDegradation ProductRate of DegradationReference
Storage Temperature 4°CNicotinic Acid~0.5% per year[2][3]
Duration 5 to 1062 daysNicotinic AcidNo significant difference in biological activity observed[2][3]

Recommended Storage Conditions

Based on the available information and general chemical principles for similar compounds, the following storage conditions are recommended for this compound:

FormRecommended StorageRationale
Solid Ambient temperatures, in a well-sealed container, protected from moisture.The solid form is generally more stable. Protection from moisture is crucial as the compound may be hygroscopic, similar to methyl nicotinate[3].
Aqueous Solution Refrigerated (e.g., 4°C), in a tightly sealed container, potentially at a slightly acidic pH.Lower temperatures and controlled pH will slow the rate of hydrolysis[4].

Experimental Protocols for Stability Testing

A robust stability testing program is essential to determine the shelf-life of this compound. A High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose.

HPLC Method for Stability Assessment

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 3-(3-pyridyl)propionic acid.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for this type of analysis.

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized[4].

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds (e.g., around 260 nm)[4].

  • Injection Volume: 10-20 µL[4].

Procedure:

  • Standard Preparation: Prepare stock solutions of both this compound and 3-(3-pyridyl)propionic acid in a suitable solvent (e.g., methanol)[4].

  • Calibration Curve: Create a series of dilutions from the stock solutions to generate a calibration curve for each compound.

  • Sample Preparation: Prepare samples of this compound under the desired storage conditions (e.g., in aqueous solution at different temperatures and pH values).

  • Analysis: At specified time points, inject the samples into the HPLC system and quantify the amount of this compound remaining and the amount of 3-(3-pyridyl)propionic acid formed.

  • Data Evaluation: Use the calibration curves to determine the concentrations of the analyte and degradant over time, allowing for the calculation of the degradation rate.

Visualizations

Postulated Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment is expected to be hydrolysis.

G Methyl_Propionate This compound Propionic_Acid 3-(3-pyridyl)propionic Acid Methyl_Propionate->Propionic_Acid Hydrolysis Methanol Methanol Water H₂O

Caption: Postulated hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a compound like this compound.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Prep_Standards Prepare Standards HPLC_Analysis HPLC Analysis at Time Points Prep_Standards->HPLC_Analysis Prep_Samples Prepare Samples Store_Conditions Store at Varied Conditions (Temp, pH, Light) Prep_Samples->Store_Conditions Store_Conditions->HPLC_Analysis Quantification Quantify Analyte and Degradant HPLC_Analysis->Quantification Degradation_Rate Calculate Degradation Rate Quantification->Degradation_Rate Shelf_Life Determine Shelf-Life Degradation_Rate->Shelf_Life

References

Commercial Suppliers and Technical Profile of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Methyl 3-(3-pyridyl)propionate (CAS No. 84199-98-4), a heterocyclic building block with potential applications in pharmaceutical research and development. This document summarizes quantitative data from various suppliers, outlines a general synthesis methodology, and explores the potential biological relevance of this compound class, including a conceptual signaling pathway.

Commercial Sourcing

This compound is readily available from a range of commercial chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key details for procurement and experimental planning.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Alfa Aesar (Thermo Fisher Scientific) L1459098%1g, 5g~$50 (5g)
Sigma-Aldrich Not readily available---
TCI America Not readily available---
ChemicalBook CB0243900Varies by supplierGrams to KilogramsVaries
Guidechem CHEMBL138933Varies by supplierGrams to KilogramsVaries

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. ChemicalBook and Guidechem are chemical sourcing platforms that list products from various, primarily Chinese, manufacturers.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 84199-98-4
Appearance No data available
Boiling Point 134°C at 12 mmHg
Density 1.086 g/cm³

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general and adaptable method can be derived from standard esterification procedures and the synthesis of analogous compounds.

General Synthesis of this compound via Fischer Esterification

Materials:

  • 3-(3-Pyridyl)propionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Potential Role in Drug Discovery and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not well-documented in publicly available literature, the pyridine moiety is a common scaffold in many biologically active compounds and approved drugs.[1] Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes (such as kinases) and receptors.

Given its structure, this compound could serve as a valuable starting material or fragment in the synthesis of more complex molecules for drug discovery. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding pockets. The propionate side chain offers a handle for further chemical modification to explore structure-activity relationships (SAR).

The following diagram illustrates a hypothetical workflow for utilizing a compound like this compound in a drug discovery context, from initial screening to target identification.

G cluster_0 Chemical Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Target Identification & Validation cluster_3 Signaling Pathway Analysis A This compound B Chemical Modification (e.g., amide coupling, reduction) A->B C Library of Pyridine Derivatives B->C D High-Throughput Screening (e.g., cell-based assays) C->D E Hit Identification D->E F Affinity Chromatography / Mass Spectrometry E->F G Identification of Protein Target(s) F->G H Target Validation (e.g., siRNA, CRISPR) G->H I Pathway Analysis (e.g., Western Blot, RNA-seq) H->I J Elucidation of Mechanism of Action I->J

Caption: Drug discovery workflow utilizing a chemical scaffold.

This generalized workflow highlights how a simple building block can be the starting point for identifying novel drug candidates and elucidating their mechanisms of action within cellular signaling pathways. Researchers and drug development professionals can leverage commercially available compounds like this compound to initiate such discovery campaigns.

References

Spectral Analysis of Methyl 3-(3-pyridyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for methyl 3-(3-pyridyl)propionate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific molecule, this document presents a detailed analysis based on the well-characterized spectral data of the parent compound, methyl propionate, and the known spectroscopic effects of the 3-pyridyl substituent. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Predicted Spectral Features

This compound consists of a pyridine ring substituted at the 3-position with a methyl propionate group. This structure will exhibit characteristic signals in various spectroscopic analyses, allowing for its unambiguous identification. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methyl propionate chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2' (pyridyl)~8.5s-
H-6' (pyridyl)~8.4d~4.0
H-4' (pyridyl)~7.5dt~8.0, 2.0
H-5' (pyridyl)~7.2dd~8.0, 4.0
-O-CH₃~3.6s-
-CH₂- (to pyridyl)~2.9t~7.5
-CH₂- (to C=O)~2.6t~7.5
¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~173
C-3' (pyridyl)~149
C-2' (pyridyl)~147
C-6' (pyridyl)~136
C-4' (pyridyl)~135
C-5' (pyridyl)~123
-O-CH₃~52
-CH₂- (to pyridyl)~34
-CH₂- (to C=O)~30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O stretch (ester)~1740Strong
C=N, C=C stretch (pyridyl)~1600-1400Medium-Strong
C-O stretch (ester)~1250-1100Strong
C-H stretch (aromatic)~3100-3000Medium
C-H stretch (aliphatic)~3000-2850Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 165.19 g/mol .

m/z Assignment Notes
165[M]⁺Molecular ion
134[M - OCH₃]⁺Loss of the methoxy group
106[M - COOCH₃]⁺Loss of the carbomethoxy group
93[C₅H₄NCH₂]⁺Pyridylmethyl cation
78[C₅H₄N]⁺Pyridyl cation

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Methyl 3-(3-pyridyl)propionate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (Peak Picking, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Assignment) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Analysis) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectral information and methodologies necessary for the confident identification and characterization of this compound. The presented data, derived from established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers in the field.

An In-depth Technical Guide on the Solubility Profile of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(3-pyridyl)propionate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public databases, this document outlines detailed experimental protocols for determining its solubility in various solvents.[1] These methodologies are based on established practices for organic compound analysis. Furthermore, this guide presents a framework for the systematic evaluation of its physicochemical properties, crucial for applications in drug development and chemical synthesis.

Introduction

This compound (CAS No. 84199-98-4) is a pyridine derivative with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, featuring both a basic pyridine ring and a methyl ester functional group, suggests a versatile solubility profile that is critical to its handling, formulation, and biological activity. Understanding its solubility in aqueous and organic solvents is a fundamental requirement for its application in medicinal chemistry, process development, and analytical sciences. While specific experimental data is scarce, its structural similarity to pyridine and methyl propionate allows for informed predictions of its solubility behavior. Pyridine is known to be miscible with water and a wide range of organic solvents, while methyl propionate is slightly soluble in water and miscible with alcohol and ether.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 84199-98-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Boiling Point 134°C at 12 mmHg
Density 1.086 g/cm³
Water Solubility Data not available[1]
Solubility in Organic Solvents Data not available

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted:

  • Water: The presence of the polar pyridine ring and the ester group suggests potential for some degree of water solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Acids: Due to the basic nature of the pyridine nitrogen, the compound is expected to be soluble in acidic aqueous solutions through the formation of a more soluble salt.

  • Bases: The ester group could be susceptible to hydrolysis in strong basic solutions, especially at elevated temperatures, which would affect solubility measurements.

  • Organic Solvents: High solubility is anticipated in a range of organic solvents, from polar (e.g., ethanol, methanol) to non-polar (e.g., diethyl ether, dichloromethane), owing to the organic nature of the bulk of the molecule.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound.

General Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.

  • After each addition, shake the test tube vigorously for 30 seconds.

  • Visually inspect the mixture for the complete dissolution of the solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the respective solvent at room temperature.

Quantitative Solubility Determination by Gravimetric Method

This method provides a precise measure of solubility by determining the mass of dissolved solute in a known volume of solvent.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the desired solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Mass Determination: Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: Withdraw a sample of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution to determine the solubility.

Data Presentation

The following table should be used to summarize the experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25Gravimetric/UV-Vis
Ethanol25Gravimetric/UV-Vis
Methanol25Gravimetric/UV-Vis
Diethyl Ether25Gravimetric/UV-Vis
Dichloromethane25Gravimetric/UV-Vis
0.1 M HCl25Gravimetric/UV-Vis
0.1 M NaOH25Gravimetric/UV-Vis

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Method start Start add_excess Add excess Methyl 3-(3-pyridyl)propionate to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Allow undissolved solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.45 µm) withdraw->filter evaporate Evaporate solvent filter->evaporate dilute Dilute sample filter->dilute weigh Weigh residue evaporate->weigh calculate_g Calculate solubility weigh->calculate_g end End calculate_g->end measure_abs Measure absorbance at λmax dilute->measure_abs calculate_uv Calculate solubility using calibration curve measure_abs->calculate_uv calculate_uv->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Technical Guide on the Safe Handling of Methyl 3-(3-pyridyl)propionate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). A comprehensive risk assessment should be conducted by qualified personnel before handling Methyl 3-(3-pyridyl)propionate.

Executive Summary

This compound is a chemical compound utilized in research and development, particularly in the synthesis of pharmaceutical intermediates. Due to the absence of a comprehensive, publicly available GHS-compliant Safety Data Sheet (SDS) for this specific compound, this guide provides a detailed hazard and handling analysis based on its structural components: the pyridine moiety and the methyl propionate ester group. This "Hazard Assessment by Analogy" approach indicates that this compound should be handled as a potentially flammable liquid that may be harmful if inhaled, ingested, or comes into contact with skin, and may cause skin and eye irritation. This guide outlines the potential hazards, provides quantitative data for its constituent parts, details safe handling protocols, and offers emergency procedures.

Hazard Assessment by Analogy

This compound's chemical structure suggests that its hazard profile will be influenced by both the pyridine ring and the methyl propionate functional group. Pyridine and its derivatives are recognized for their potential toxicity and flammability. Similarly, methyl propionate is a flammable ester. Therefore, it is prudent to assume that this compound exhibits a combination of these hazardous properties.

GHS Classification of Structural Analogs

The following table summarizes the GHS classifications for pyridine and methyl propionate, which inform the presumed hazards of this compound.

Compound GHS Hazard Classification
Pyridine Flammable liquids (Category 2), H225Acute toxicity, Oral (Category 4), H302Acute toxicity, Dermal (Category 4), H312Acute toxicity, Inhalation (Category 4), H332Skin corrosion/irritation (Category 1), H314Serious eye damage/eye irritation (Category 1), H318Carcinogenicity (Category 2), H351Reproductive toxicity (Category 2), H361
Methyl Propionate Flammable liquids (Category 2), H225Acute toxicity, Inhalation (Category 4), H332Serious eye damage (Category 1), H318

Based on this data, this compound should be handled with significant caution, assuming it is a flammable liquid with potential for acute toxicity, skin and eye irritation, and possible long-term health effects.

Quantitative Hazard Data

The following tables provide quantitative toxicological and flammability data for pyridine and methyl propionate to aid in risk assessment.

Toxicological Data
Compound Route Species LD50/LC50 Reference
PyridineOralRat1580 mg/kg[1]
PyridineInhalationRat9010 ppm (1-hour)[1]
Methyl PropionateOralRat5 g/kg[2][3]
Methyl PropionateOralMouse3460 mg/kg[4]
Methyl PropionateInhalationMouse27 gm/m³[4]
Methyl PropionateInhalationRat> 22.7 mg/L (4 hours)[2][3]
Methyl PropionateDermalRabbit> 5 g/kg[4]
Flammability Data
Compound Flash Point Lower Explosive Limit (LEL) Upper Explosive Limit (UEL) Autoignition Temperature Reference
Pyridine20 °C1.8%12.4%482 °C[5]
Methyl Propionate-2 °C2.5%13.0%469 °C

Handling Precautions and Experimental Protocols

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

  • Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or where splashing is a risk, flame-retardant and antistatic protective clothing is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls
  • Work should be performed in a well-ventilated area, preferably within a laboratory fume hood.

  • Use explosion-proof electrical and ventilating equipment.[5]

  • An emergency eyewash station and safety shower must be readily accessible.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

Safe Handling Workflow for this compound A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B C 3. Ground Equipment (for transfers) B->C D 4. Dispense Chemical C->D E 5. Tightly Seal Container D->E F 6. Clean Work Area E->F G 7. Decontaminate/Dispose of Waste F->G H 8. Remove PPE G->H I 9. Wash Hands H->I

Caption: A stepwise workflow for the safe handling of this compound.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly sealed.

  • Store in a designated flammable liquids cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, acids, and bases.

Reactivity Profile

  • With Acids: As an ester, this compound is expected to react with acids, which could lead to hydrolysis.

  • With Oxidizing Agents: Strong oxidizing acids may cause a vigorous, exothermic reaction.

  • With Bases: Interaction with caustic solutions can generate heat.

  • Pyridine Moiety: The pyridine nitrogen is basic and can react with acids to form pyridinium salts. It can also undergo N-alkylation and N-oxidation.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Response

The following diagram outlines the logical steps for responding to a spill.

Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No TrainedCleanup Trained Personnel Cleanup with Absorbent Material SmallSpill->TrainedCleanup Yes EHS Contact EHS/ Emergency Services LargeSpill->EHS Yes Ventilate Ventilate Area TrainedCleanup->Ventilate EHS->Ventilate Dispose Dispose of Waste as Hazardous Ventilate->Dispose

Caption: Decision-making flow for responding to a chemical spill.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated material in a sealed container for disposal as hazardous waste.

  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be used to cool fire-exposed containers but may be inefficient at extinguishing the fire.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including unused material and contaminated items, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propionate, a pyridine derivative with the CAS number 84199-98-4, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its physicochemical properties, seminal and contemporary synthesis methodologies, and its role as a key intermediate in the synthesis of various biologically active molecules. Experimental protocols for key synthetic routes are presented, alongside a logical workflow for its preparation.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic organic compounds that have been of significant interest since the first isolation of pyridine in 1846. The structure of pyridine was elucidated in the late 1860s, with its first chemical synthesis achieved in 1876. The medicinal importance of pyridine derivatives became prominently recognized in the 1930s with the discovery of niacin (vitamin B3), a pyridine derivative essential for treating pellagra. This historical context underscores the long-standing importance of pyridine-based compounds in chemistry and medicine.

This compound presents as a valuable building block in organic synthesis. Its chemical structure, featuring a pyridine ring linked to a methyl propionate chain at the 3-position, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 84199-98-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Not specified in readily available literature
Boiling Point Not specified in readily available literature
Melting Point Not specified in readily available literature
Solubility Not specified in readily available literature
Canonical SMILES COC(=O)CCC1=CC=NC=C1
InChI Key FQRRQPZYIYAPAV-UHFFFAOYSA-N

Discovery and Historical Synthesis

While a singular, seminal "discovery" paper detailing the very first synthesis of this compound is not readily apparent in contemporary scientific literature databases, its history is intrinsically linked to the broader exploration of pyridine chemistry. The synthesis of 3-substituted pyridines has been a topic of considerable interest for over a century, with foundational methods like the Hantzsch pyridine synthesis being reported as early as 1881.

The preparation of pyridine carboxylic acids and their esters, the direct precursors to compounds like this compound, has been a subject of investigation for many decades. Early methods often involved multi-step processes with harsh reaction conditions. The development of more efficient and selective synthetic routes has been a continuous effort in organic chemistry.

The specific synthesis of this compound likely emerged from systematic studies on the functionalization of the pyridine ring and the preparation of pyridine-based compounds for potential applications in agrochemicals, pharmaceuticals, and materials science.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound and its parent acid, 3-(3-pyridyl)propionic acid, have been reported. A common and straightforward approach involves the esterification of 3-(3-pyridyl)propionic acid.

Fischer Esterification of 3-(3-Pyridyl)propionic Acid

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-pyridyl)propionic acid (1 equivalent).

  • Solvent and Catalyst: Add an excess of methanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Diagram 1: Logical Workflow for Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 3-Pyridylpropionic_Acid 3-(3-Pyridyl)propionic Acid Reaction Reflux 3-Pyridylpropionic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Drying & Concentration Extraction->Purification Methyl_Propionate This compound Purification->Methyl_Propionate

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Other Synthetic Approaches

Modern synthetic chemistry offers a variety of other methods that could be applied to the synthesis of this compound, often with improved yields and milder reaction conditions. These include:

  • Palladium-catalyzed carbonylation reactions: These methods can introduce the ester functionality directly onto a halogenated pyridine precursor.

  • Michael addition reactions: The addition of a suitable nucleophile to a pyridine-substituted acrylate ester can also lead to the desired product.

Role in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propionate side chain provides a handle for further chemical elaboration, allowing for the systematic modification of the molecule's structure to optimize its pharmacological properties.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are likely to be investigated for their activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Diagram 2: Role as a Synthetic Intermediate

Synthetic_Intermediate Methyl_Propionate This compound Chemical_Modification Chemical Modification (e.g., Amidation, Reduction, Cross-coupling) Methyl_Propionate->Chemical_Modification Derivative_Library Library of Novel Derivatives Chemical_Modification->Derivative_Library Biological_Screening Biological Screening Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: The role of this compound as a key intermediate in drug discovery.

Conclusion

This compound, while not a compound with a widely publicized discovery, holds a significant place in the landscape of synthetic and medicinal chemistry. Its history is embedded in the broader narrative of pyridine chemistry, a field that has yielded numerous compounds of immense practical importance. The straightforward accessibility of this molecule through established synthetic protocols, combined with its versatile chemical nature, ensures its continued relevance as a building block for the creation of novel molecules with the potential to address unmet medical needs. Future research will likely continue to leverage the structural features of this compound to explore new areas of chemical space in the quest for next-generation therapeutics.

References

Methodological & Application

Synthesis of Methyl 3-(3-pyridyl)propionate from 3-pyridinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 3-(3-pyridyl)propionate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, incorporating a pyridine ring, makes it a key building block in drug discovery. This application note details a robust and efficient protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-pyridinepropionic acid. The described method utilizes a strong acid catalyst and methanol to achieve high yields of the desired ester.

Reaction Principle

The synthesis is based on the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, 3-pyridinepropionic acid is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][4] Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Experimental Protocol

Materials:

  • 3-Pyridinepropionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinepropionic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours, as determined by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.

  • Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

ParameterValue
Reactant 3-Pyridinepropionic acid
Reagent Methanol (excess)
Catalyst Concentrated Sulfuric Acid (catalytic)
Reaction Type Fischer-Speier Esterification
Reaction Temperature Reflux temperature of methanol (~65 °C)
Reaction Time 4-8 hours (monitor by TLC)
Work-up Procedure Neutralization with NaHCO₃, extraction
Purification Method Vacuum Distillation or Column Chromatography
Expected Product This compound
Typical Yield > 85%

Visualizations

Workflow Start Start: 3-Pyridinepropionic Acid & Methanol Setup Reaction Setup: Dissolve in Methanol Start->Setup Catalyst Catalyst Addition: Add Conc. H₂SO₄ Setup->Catalyst Reflux Reflux: Heat at ~65°C Catalyst->Reflux Workup Work-up: Neutralize & Extract Reflux->Workup Purify Purification: Vacuum Distillation Workup->Purify Product Product: Methyl 3-(3-pyridyl)propionate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products RCOOH 3-Pyridinepropionic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid [R-C(OH)₂⁺] RCOOH->Protonated_Acid Protonation MeOH Methanol (CH₃OH) Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ (from H₂SO₄) Protonated_Acid->Tetrahedral_Int Nucleophilic Attack by Methanol Ester This compound (R-COOCH₃) Tetrahedral_Int->Ester Proton Transfer & Elimination of H₂O Water Water (H₂O)

References

Application Notes and Protocols: The Role of Methyl 3-(3-pyridyl)propionate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(3-pyridyl)propionate and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs). The pyridine moiety is a key pharmacophore that mimics the natural neurotransmitter acetylcholine, enabling designed molecules to interact with and modulate the activity of these receptors. This document provides an overview of the application of this compound-related structures in the synthesis of potent nAChR modulators, with a focus on the development of analgesic agents.

Application: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

The 3-pyridyl ether scaffold is a well-established pharmacophore for potent and selective α4β2 nAChR ligands. These ligands have shown significant promise in the development of novel therapeutics for a range of central nervous system (CNS) disorders, including pain, cognitive deficits, and addiction. A prominent example is the potent analgesic agent, ABT-594, which demonstrates the successful application of a 3-pyridyl-derived core.

Featured Compound: ABT-594

ABT-594 is a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[1] It has demonstrated significant analgesic effects in various preclinical models of pain, highlighting the therapeutic potential of targeting this specific nAChR subtype.

Quantitative Data for ABT-594 and Related Compounds

The following table summarizes the in vitro binding affinity and functional activity of ABT-594 at various nAChR subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity (vs. Nicotine)
ABT-594 α4β2 (human)0.055140130%
α4β2 (rat brain)0.037--
α1β1γδ (neuromuscular)10,000--
α7 (human)12,80056,00083%

Data sourced from in vitro characterization studies.[1]

Experimental Protocols

While a direct synthesis from this compound to ABT-594 is not extensively documented in a single protocol, a plausible and convergent synthetic strategy can be outlined based on established chemical transformations. The overall synthesis involves the preparation of a key 3-hydroxypyridine intermediate and a chiral azetidinemethanol fragment, followed by their coupling.

Workflow for the Synthesis of a 3-Pyridyl Ether nAChR Agonist

G cluster_0 Synthesis of Pyridine Fragment cluster_1 Synthesis of Azetidine Fragment This compound This compound 3-(3-Pyridyl)propanoic acid 3-(3-Pyridyl)propanoic acid This compound->3-(3-Pyridyl)propanoic acid Hydrolysis 3-Pyridylacetic acid 3-Pyridylacetic acid 3-(3-Pyridyl)propanoic acid->3-Pyridylacetic acid Oxidative Decarboxylation 3-Hydroxypyridine 3-Hydroxypyridine 3-Pyridylacetic acid->3-Hydroxypyridine Further Transformations 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine 3-Hydroxypyridine->2-Chloro-5-hydroxypyridine Chlorination Coupling Reaction Coupling Reaction 2-Chloro-5-hydroxypyridine->Coupling Reaction D-Aspartic acid D-Aspartic acid (R)-Azetidine-2-carboxylic acid (R)-Azetidine-2-carboxylic acid D-Aspartic acid->(R)-Azetidine-2-carboxylic acid Multi-step synthesis (R)-N-Boc-azetidine-2-carboxylic acid (R)-N-Boc-azetidine-2-carboxylic acid (R)-Azetidine-2-carboxylic acid->(R)-N-Boc-azetidine-2-carboxylic acid Boc Protection (R)-N-Boc-2-(hydroxymethyl)azetidine (R)-N-Boc-2-(hydroxymethyl)azetidine (R)-N-Boc-azetidine-2-carboxylic acid->(R)-N-Boc-2-(hydroxymethyl)azetidine Reduction (R)-N-Boc-2-(hydroxymethyl)azetidine->Coupling Reaction N-Boc-ABT-594 N-Boc-ABT-594 Coupling Reaction->N-Boc-ABT-594 Mitsunobu or Williamson Ether Synthesis ABT-594 ABT-594 N-Boc-ABT-594->ABT-594 Deprotection

Synthetic workflow for a 3-pyridyl ether nAChR agonist.
Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine (Key Intermediate)

This protocol describes a general method for the preparation of the key pyridine intermediate.

Materials:

  • 3-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve 3-aminopyridine in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution.

  • Warm the reaction mixture to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Hydrolysis: Cool the reaction mixture and neutralize with a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-hydroxypyridine.

Protocol 2: Synthesis of (R)-N-Boc-2-(hydroxymethyl)azetidine

This protocol outlines the preparation of the chiral azetidine fragment.

Materials:

  • (R)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • Boc Protection: Dissolve (R)-azetidine-2-carboxylic acid in a mixture of dioxane and water. Add sodium bicarbonate, followed by the dropwise addition of a solution of Boc₂O in dioxane.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give (R)-N-Boc-azetidine-2-carboxylic acid.

  • Reduction: Dissolve the protected amino acid in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add BH₃·THF complex dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (R)-N-Boc-2-(hydroxymethyl)azetidine.

Protocol 3: Coupling and Deprotection to Yield ABT-594

This protocol describes the final steps to synthesize the target compound.

Materials:

  • 2-Chloro-5-hydroxypyridine

  • (R)-N-Boc-2-(hydroxymethyl)azetidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Mitsunobu Reaction: Dissolve 2-chloro-5-hydroxypyridine, (R)-N-Boc-2-(hydroxymethyl)azetidine, and triphenylphosphine in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add DIAD or DEAD dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-ABT-594.

  • Deprotection: Dissolve the N-Boc protected intermediate in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield ABT-594.

Signaling Pathway

Activation of the α4β2 nicotinic acetylcholine receptor by an agonist like ABT-594 leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the propagation of the nerve signal. The increase in intracellular Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades that can modulate neuronal excitability, neurotransmitter release, and gene expression. Key pathways activated include the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.

G cluster_0 Neuronal Membrane Agonist (e.g., ABT-594) Agonist (e.g., ABT-594) α4β2 nAChR α4β2 nAChR Agonist (e.g., ABT-594)->α4β2 nAChR Binds to Ion Channel Opening Ion Channel Opening α4β2 nAChR->Ion Channel Opening Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization PI3K-Akt Pathway PI3K-Akt Pathway Cation Influx (Na+, Ca2+)->PI3K-Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Cation Influx (Na+, Ca2+)->MAPK/ERK Pathway Activates Action Potential Action Potential Membrane Depolarization->Action Potential Neuronal Firing & Neurotransmitter Release Neuronal Firing & Neurotransmitter Release Action Potential->Neuronal Firing & Neurotransmitter Release Cell Survival / Anti-apoptosis Cell Survival / Anti-apoptosis PI3K-Akt Pathway->Cell Survival / Anti-apoptosis Synaptic Plasticity / Gene Expression Synaptic Plasticity / Gene Expression MAPK/ERK Pathway->Synaptic Plasticity / Gene Expression

Nicotinic acetylcholine receptor signaling pathway.

Conclusion

This compound serves as a valuable precursor for the synthesis of medicinally important compounds, particularly those targeting nicotinic acetylcholine receptors. The development of potent and selective α4β2 nAChR agonists like ABT-594 from 3-pyridyl building blocks underscores the significance of this chemical scaffold in modern drug discovery. The provided protocols and pathway information offer a foundational understanding for researchers aiming to explore and innovate within this therapeutic area.

References

Application Notes and Protocols: Esterification of 3-(3-pyridyl)propionic acid to Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(3-pyridyl)propionate via the Fischer esterification of 3-(3-pyridyl)propionic acid with methanol, utilizing sulfuric acid as a catalyst. This method is a classic, cost-effective, and scalable approach for the preparation of the target ester, a valuable building block in the synthesis of various pharmaceutical compounds. The protocol includes reaction setup, workup, purification, and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The ester functionality provides a versatile handle for further chemical transformations. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] To drive the equilibrium towards the product, an excess of the alcohol is typically used.[4] This application note outlines a standard laboratory procedure for this transformation, adaptable for various scales.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-(3-pyridyl)propionic acidC₈H₉NO₂151.16White to off-white solid
MethanolCH₄O32.04Colorless liquid
Sulfuric AcidH₂SO₄98.08Colorless, viscous liquid
This compoundC₉H₁₁NO₂165.19Colorless to pale yellow oil

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Molar Ratio (Acid:Methanol)1 : 10
Catalyst Loading (H₂SO₄)5 mol%
Reaction TemperatureReflux (approx. 65-70 °C)
Reaction Time4-6 hours
Typical Yield 85-95%

Table 3: Spectroscopic Data for this compound

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.51 (d, J=1.8 Hz, 1H), 8.46 (dd, J=4.8, 1.6 Hz, 1H), 7.55 (dt, J=7.8, 2.0 Hz, 1H), 7.23 (dd, J=7.8, 4.8 Hz, 1H), 3.68 (s, 3H), 2.98 (t, J=7.6 Hz, 2H), 2.72 (t, J=7.6 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 172.9, 150.2, 147.8, 136.2, 134.0, 123.4, 51.8, 34.8, 30.2
Mass Spectrum (EI) m/z (%)165 (M⁺, 25), 134 (100), 106 (80), 78 (50)

Experimental Protocol

Materials and Equipment
  • 3-(3-pyridyl)propionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-pyridyl)propionic acid.

  • Add a 10-fold molar excess of anhydrous methanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly, add concentrated sulfuric acid (5 mol%) to the stirring solution.

  • Attach a reflux condenser to the flask.

Reaction Procedure
  • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath.

  • Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully transfer the solution to a separatory funnel.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

  • Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • For higher purity, the product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Characterization reactants 1. Combine 3-(3-pyridyl)propionic acid and Methanol catalyst 2. Add H₂SO₄ catalyst reactants->catalyst reflux 3. Heat to reflux (4-6 h) catalyst->reflux evaporation 4. Evaporate excess Methanol reflux->evaporation Cool to RT extraction 5. Dissolve in organic solvent & neutralize with NaHCO₃ evaporation->extraction washing 6. Wash with brine extraction->washing drying 7. Dry over Na₂SO₄ washing->drying purification 8. Evaporate solvent to obtain product drying->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure proper venting.

Conclusion

The described Fischer esterification protocol provides an efficient and reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available and inexpensive reagents, making it suitable for both academic and industrial research settings. The provided data serves as a useful reference for the characterization and quality control of the synthesized product.

References

Application Note: HPLC Analysis for Purity Determination of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of Methyl 3-(3-pyridyl)propionate using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Ensuring the purity of this compound is critical for its use in subsequent applications. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential impurities. The pyridine moiety within the molecule allows for sensitive ultraviolet (UV) detection.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 260 nm
Run Time 20 minutes
Gradient Elution Program

The use of a gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the standard or sample solution to 10 mL with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample IDRetention Time (min)Peak AreaArea %
Sample A8.51250000099.85
Impurity 16.2150000.12
Impurity 29.837500.03

Note: The retention times and peak areas are hypothetical and will vary based on the specific system and sample.

Visualizations

Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject Sample column C18 Column hplc->column Mobile Phase Flow detector UV Detector (260 nm) column->detector Elution data Data Acquisition and Processing detector->data report Purity Calculation and Reporting data->report HPLC_Logic sample Analyte (this compound) separation Differential Partitioning sample->separation mobile_phase Mobile Phase mobile_phase->separation stationary_phase Stationary Phase (C18) stationary_phase->separation detection UV Absorbance separation->detection result Chromatogram (Purity Profile) detection->result

Application Note: 1H NMR Spectrum Interpretation of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(3-pyridyl)propionate. Included are predicted spectral data, a comprehensive experimental protocol for sample analysis, and a structural correlation diagram. This information is critical for the structural elucidation and purity assessment of this compound, which is a valuable building block in pharmaceutical and materials science research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the methyl propionate chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Structure and Proton Labeling:

Predicted Data Summary:

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H_f1H (C2-H)~8.55Doublet of doublets (dd) or Singlet1J_fe ≈ 2.0, J_fd ≈ 0.8
H_d1H (C6-H)~8.45Doublet of doublets (dd)1J_de ≈ 4.8, J_dc ≈ 1.5
H_e1H (C4-H)~7.65Doublet of triplets (dt) or Multiplet1J_ec ≈ 7.8, J_ed ≈ 4.8, J_ef ≈ 2.0
H_c1H (C5-H)~7.25Doublet of doublets (dd)1J_ce ≈ 7.8, J_cd ≈ 1.5
H_g3H (-OCH₃)~3.65Singlet3N/A
H_a2H (-CH₂-)~2.95Triplet2J_ab ≈ 7.5
H_b2H (-CH₂-)~2.65Triplet2J_ba ≈ 7.5

Interpretation of Predicted Signals:

  • Pyridine Ring Protons (H_c, H_d, H_e, H_f): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The specific substitution pattern of the 3-pyridyl group leads to a complex splitting pattern. H_f and H_d, being ortho to the nitrogen, are the most deshielded. H_e and H_c will appear at relatively higher fields. The multiplicities are predicted based on typical ortho, meta, and para coupling constants in pyridine rings.

  • Methylene Protons (H_a, H_b): The two methylene groups form an ethyl-like system. The methylene group adjacent to the pyridine ring (H_a) is expected to be more deshielded than the methylene group adjacent to the carbonyl group (H_b). Both signals are predicted to be triplets due to coupling with each other, with a typical vicinal coupling constant of around 7.5 Hz.

  • Methyl Ester Protons (H_g): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately 3.65 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS, or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.3. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the ¹H frequency.

  • Set the following acquisition parameters (values may be adjusted based on the specific instrument):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-10 ppm

2.4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline and purely absorptive peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

Data Presentation

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below for easy reference and comparison with experimental data.

Table 1: Predicted ¹H NMR Data for this compound

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Assignment
H_f~8.55dd or s1J_fe ≈ 2.0, J_fd ≈ 0.8Pyridine C2-H
H_d~8.45dd1J_de ≈ 4.8, J_dc ≈ 1.5Pyridine C6-H
H_e~7.65dt or m1J_ec ≈ 7.8, J_ed ≈ 4.8, J_ef ≈ 2.0Pyridine C4-H
H_c~7.25dd1J_ce ≈ 7.8, J_cd ≈ 1.5Pyridine C5-H
H_g~3.65s3N/A-OCH₃
H_a~2.95t2J_ab ≈ 7.5-CH₂-Ar
H_b~2.65t2J_ba ≈ 7.5-CH₂-CO

Visualization

The following diagram illustrates the logical relationship between the protons in the this compound molecule and their corresponding signals in the predicted ¹H NMR spectrum.

G cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals mol H_f H_f ~8.55 ppm (dd or s, 1H) mol->H_f C2-H H_d H_d ~8.45 ppm (dd, 1H) mol->H_d C6-H H_e H_e ~7.65 ppm (dt or m, 1H) mol->H_e C4-H H_c H_c ~7.25 ppm (dd, 1H) mol->H_c C5-H H_g H_g ~3.65 ppm (s, 3H) mol->H_g -OCH₃ H_a H_a ~2.95 ppm (t, 2H) mol->H_a -CH₂-Ar H_b H_b ~2.65 ppm (t, 2H) mol->H_b -CH₂-CO

Caption: Structure-Spectrum Correlation for this compound.

References

Application Note: Identification of Methyl 3-(3-pyridyl)propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methyl 3-(3-pyridyl)propionate is a pyridine derivative of interest in various fields, including pharmaceutical development and metabolomics, due to its structural relation to nicotine and other bioactive compounds. Accurate and reliable identification of this compound is crucial for quality control, impurity profiling, and research. This document provides a detailed protocol for the qualitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and professionals in drug development, offering a robust framework for sample preparation, instrument setup, and data analysis.

Experimental Protocol

This protocol outlines the procedure for the analysis of this compound from a prepared organic solvent standard.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvent: Methanol, GC-MS grade[1][2][3]

  • Equipment:

    • Volumetric flasks

    • Micropipettes

    • Autosampler vials with caps

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Sample Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.[4]

  • Transfer: Transfer 1 mL of the working standard into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system equipped with a fused silica capillary column.[1][2][4]

Parameter Value Notes
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][4]A non-polar column suitable for separating pyridine derivatives.[3]
Carrier GasHelium, constant flow rate of 1.0 mL/min[1][2]
Injector Temperature250 °C[1][2]Ensures complete volatilization of the analyte.
Injection Volume1 µL
Injection ModeSplit (10:1 ratio)[2]Prevents column overloading and ensures sharp peaks.
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[1][2]The temperature program is designed to provide good separation from potential impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]Standard energy for generating reproducible mass spectra.
MS Source Temperature230 °C[2]
Quadrupole Temperature150 °C[2]
Mass Scan Range40 - 400 amuCovers the expected molecular ion and fragment masses.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.
Data AcquisitionFull Scan Mode

Data Analysis and Expected Results

Analyte Identification

The identification of this compound is confirmed by comparing the acquired data against reference data:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram should match that of a known reference standard analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the analyte peak should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with the expected fragmentation pattern.

Expected Mass Spectrum

The chemical structure of this compound (Molecular Weight: 165.19 g/mol ) suggests a specific fragmentation pattern under EI conditions.

m/z (Mass-to-Charge) Proposed Fragment Ion Description
165[M]⁺ (Molecular Ion)The intact molecule with one electron removed.
134[M - OCH₃]⁺Loss of a methoxy radical from the ester group.
106[C₆H₆N-CH₂]⁺Represents the pyridylethyl fragment, a common cleavage for such structures.
93[C₅H₄N-CH₂]⁺ or [C₆H₇N]⁺Ion corresponding to the picolyl cation or a rearranged 3-methylpyridine ion.[5]
78[C₅H₄N]⁺Pyridyl cation resulting from cleavage of the side chain.
59[COOCH₃]⁺Carbomethoxy cation.

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows for the identification protocol.

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Standard prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 analysis1 Inject Sample (1 µL) prep3->analysis1 analysis2 GC Separation (HP-5ms Column) analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract Mass Spectrum of Target Peak data1->data2

Caption: Flowchart of the experimental process from sample preparation to data acquisition.

logical_workflow Logical Workflow for Analyte Identification cluster_criteria Confirmation Criteria cluster_reference Reference Data data_output GC-MS Data Output (Retention Time + Mass Spectrum) criterion1 Retention Time Match data_output->criterion1 criterion2 Mass Spectrum Match data_output->criterion2 conclusion Positive Identification of This compound criterion1->conclusion criterion2->conclusion ref1 Reference Standard (Known Compound) ref1->criterion1 ref2 Spectral Library (e.g., NIST, Wiley) ref2->criterion2

Caption: Logical diagram for confirming the identity of the target analyte.

References

Application Notes and Protocols: Reactions of the Ester Group of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and synthetically useful reactions involving the ester functional group of Methyl 3-(3-pyridyl)propionate. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, and modification of its ester group opens avenues to a wide array of derivatives, including carboxylic acids, amides, and alcohols. The protocols provided are intended as a starting point for laboratory synthesis and may require optimization based on specific substrates and desired outcomes.

Hydrolysis to 3-(3-Pyridyl)propionic Acid

Application: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(3-pyridyl)propionic acid, is a fundamental transformation. The resulting acid is a key intermediate for synthesizing more complex molecules, such as active pharmaceutical ingredients (APIs), by forming amide bonds (using peptide coupling reagents) or other carboxylic acid derivatives. 3-(3-Pyridyl)propionic acid itself is used as a ligand in the formation of coordination polymers[1].

Reaction Scheme:

  • Acid-Catalyzed Hydrolysis: Reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products.

  • Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. This method is often preferred due to its irreversibility and cleaner reaction profiles.

Quantitative Data for Analogous Ester Hydrolysis

Due to the lack of specific published data for this compound, the following table presents typical conditions for ester hydrolysis.

Reaction TypeReagents & ConditionsTypical YieldReference
Acid-Catalyzed Dilute HCl or H₂SO₄ in H₂O/THF, Reflux, 4-16 h70-90%General Knowledge
Base-Catalyzed 1-2 M NaOH or KOH in H₂O/MeOH, Reflux, 1-4 h>90%General Knowledge
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Saponification: Add a solution of NaOH (1.5 eq) in water to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add 2 M HCl with stirring to neutralize the mixture and protonate the carboxylate salt. Adjust the pH to ~5-6. The carboxylic acid product may precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3-pyridyl)propionic acid. The product can be further purified by recrystallization if necessary.

Workflow Diagram: Base-Catalyzed Hydrolysis

G cluster_reaction Reaction cluster_workup Workup start Dissolve Ester in MeOH/H2O add_base Add aq. NaOH start->add_base reflux Heat to Reflux (1-3 h) add_base->reflux cool Cool to 0°C reflux->cool Reaction Complete acidify Acidify with HCl (pH 5-6) cool->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end 3-(3-Pyridyl)propionic Acid evaporate->end Purify if needed

Workflow for the saponification of this compound.

Direct Amidation

Application: The conversion of esters to amides is one of the most important reactions in drug development, as the amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents. Direct amidation avoids the need to first hydrolyze the ester to a carboxylic acid, thus providing a more atom-economical route. Modern catalytic methods allow for the direct coupling of unactivated esters with amines.

Reaction Scheme: Recent advances have focused on transition-metal catalysis. Iron(III) chloride offers a cheap, solvent-free option, while nickel-based catalysts have shown broad substrate scope.[2][3] A critical consideration for this compound is its 3-pyridyl substitution. Research has shown that while 2-pyridinecarboxylates readily undergo FeCl₃-catalyzed amidation due to a chelation effect with the iron catalyst, 3-pyridinecarboxylates may fail to produce the desired amide under these specific conditions.[3] Therefore, alternative catalysts, such as nickel systems, may be required.[3]

Quantitative Data for Catalytic Amidation of Analogous Esters
Catalyst SystemEster SubstrateAmineConditionsYieldReference
FeCl₃ (15 mol%) Methyl BenzoateBenzylamineSolvent-free, 80°C, 1.5 h99%[2]
FeCl₃ (15 mol%) Methyl 2-PyridinecarboxylateAnilineSolvent-free, 80°C, 3 h96%[2]
Ni(cod)₂/IPr Methyl BenzoateMorpholineToluene, 140°C, 16 h88%[3]
Experimental Protocol: Nickel-Catalyzed Direct Amidation

This protocol is adapted from a general procedure for the nickel-catalyzed amidation of methyl esters and may require optimization.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand

  • Anhydrous toluene

  • Screw-capped vial, magnetic stir bar, glovebox, oil bath

Procedure:

  • Inert Atmosphere: All operations should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In an oven-dried screw-capped vial, add Ni(cod)₂ (10 mol%) and the IPr ligand (20 mol%).

  • Reagent Addition: Add anhydrous toluene to the vial, followed by this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 140°C.

  • Monitoring: Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amide can be purified by column chromatography.

Logical Diagram: Catalyst Selection for Amidation

G start Goal: Direct Amidation of This compound catalyst_choice Choose Catalyst System start->catalyst_choice fecl3 FeCl3 (Cheap, Solvent-Free) catalyst_choice->fecl3 Option 1 nickel Ni-based (Broad Scope) catalyst_choice->nickel Option 2 reactivity_check Is substrate a 2-pyridyl ester? fecl3->reactivity_check proceed_nickel Proceed with Ni-based catalyst nickel->proceed_nickel chelation Yes: Chelation-assisted reaction proceeds well reactivity_check->chelation Yes no_chelation No: 3-pyridyl ester lacks chelation; reaction may fail reactivity_check->no_chelation No no_chelation->nickel success Amide Product proceed_nickel->success

Decision process for catalyst selection in direct amidation.

Reduction to 3-(3-Pyridyl)propan-1-ol

Application: The reduction of the ester group to a primary alcohol provides 3-(3-pyridyl)propan-1-ol, a valuable intermediate. The primary alcohol can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions.

Reaction Scheme:

  • Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent that readily reduces esters to primary alcohols. It is highly reactive with water and protic solvents, requiring anhydrous conditions and careful handling.[4][5]

  • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by co-solvents like methanol or additives, providing a milder and safer alternative to LAH for some substrates, including pyridine esters.[6]

Quantitative Data for Ester Reduction
Reducing AgentEster SubstrateConditionsYieldReference
LiAlH₄ General EstersTHF or Et₂O, 0°C to RT>90%[4]
NaBH₄/MeOH Methyl NicotinateTHF, RefluxHigh Yield[6]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

WARNING: Lithium aluminum hydride reacts violently with water and is pyrophoric. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Glauber's salt) or Fieser workup solutions (H₂O, 15% aq. NaOH)

  • Three-necked round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Setup: Assemble a dry, three-necked flask with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • LAH Suspension: In the reaction flask, prepare a suspension of LAH (1.0-1.5 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates full consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add the following with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass in grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-(3-pyridyl)propan-1-ol. Purify by column chromatography or distillation as needed.

Workflow Diagram: LAH Reduction

G cluster_reaction Anhydrous Reaction cluster_workup Cautious Workup start Suspend LAH in THF at 0°C add_ester Dropwise addition of Ester in THF start->add_ester react Stir at RT (1-3 h) add_ester->react cool Cool to 0°C react->cool Reaction Complete quench_h2o Slowly add H2O cool->quench_h2o quench_naoh Add 15% NaOH quench_h2o->quench_naoh quench_h2o2 Add more H2O quench_naoh->quench_h2o2 filtrate Filter granular salts quench_h2o2->filtrate evaporate Evaporate Solvent filtrate->evaporate end 3-(3-Pyridyl)propan-1-ol evaporate->end Purify

Workflow for the LAH reduction of this compound.

Transesterification

Application: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium-driven process is useful for synthesizing different esters (e.g., ethyl, benzyl, or tert-butyl esters) which may have more desirable properties for a subsequent reaction or for the final compound (e.g., modifying solubility or serving as a protecting group). The reaction is typically catalyzed by either an acid or a base.[7] To drive the reaction to completion, the alcohol reactant is usually used in large excess as the solvent.

Reaction Scheme: Modern methods, such as nickel catalysis, can also achieve transesterification under neutral conditions by activating the C(acyl)-OMe bond, offering a valuable alternative for sensitive substrates.[3]

Quantitative Data for Transesterification of Analogous Esters
Catalyst SystemEster SubstrateAlcoholConditionsYieldReference
Acid (H₂SO₄) General EstersExcess R'-OHRefluxEquilibrium[7]
Base (NaOR') General EstersR'-OH (Solvent)RT to RefluxEquilibrium[4]
Ni(cod)₂/dcype Methyl 1-methylindole-6-carboxylateCyclopropylmethanolToluene, 130°C, 2 h60%[3]
Experimental Protocol: Acid-Catalyzed Transesterification

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, benzyl alcohol) - must be used in excess

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heating: Heat the mixture to reflux and stir for several hours. The reaction is an equilibrium; driving it forward may require removal of the methanol byproduct via a distillation head if the boiling points are suitable. Monitor the reaction by GC or TLC.

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Remove the solvent and excess alcohol reactant under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the new ester.

G Reactants This compound + R'-OH (Alcohol) Products New Ester + Methanol Reactants->Products Forward Reaction Catalyst H+ or RO- Catalyst Reactants->Catalyst Products->Reactants Reverse Reaction Products->Catalyst DriveEq Drive Equilibrium - Use large excess of R'-OH - Remove Methanol Products->DriveEq

References

Application Notes and Protocols: Methyl 3-(3-pyridyl)propionate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-pyridyl)propionate is a versatile chemical intermediate possessing a pyridine ring and a reactive ester functional group. These structural features make it a valuable building block in the synthesis of various pharmaceutical agents, particularly those containing a 3-substituted pyridine moiety. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor to a class of anti-inflammatory drugs. The protocols described herein focus on the hydrolysis of the methyl ester to the corresponding carboxylic acid and its subsequent amide coupling to form a core structural motif found in molecules such as Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor.

Application: Synthesis of a Precursor to PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines. Apremilast, an approved oral medication for psoriasis and psoriatic arthritis, is a well-known PDE4 inhibitor. The synthetic strategy for Apremilast and related molecules often involves the formation of an amide bond between a chiral amine and a carboxylic acid derivative. Here, we outline the use of this compound as a starting material to synthesize a key amide intermediate.

The overall synthetic workflow is depicted below:

G cluster_0 Synthetic Pathway A This compound B 3-(3-pyridyl)propionic acid A->B  Hydrolysis C N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-(3-pyridyl)propionamide B->C  Amide Coupling

Caption: Synthetic workflow from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Hydrolysis of this compound

ParameterValueReference
Starting MaterialThis compound-
ReagentsSodium Hydroxide, Water, Methanol[General Knowledge]
Reaction Time2-4 hours[General Knowledge]
TemperatureReflux[General Knowledge]
Product3-(3-pyridyl)propionic acid-
Typical Yield>95%[General Knowledge]
Purity (by NMR)>98%[General Knowledge]

Table 2: Amide Coupling of 3-(3-pyridyl)propionic acid

ParameterValueReference
Starting Materials3-(3-pyridyl)propionic acid, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine-
Coupling ReagentsHATU, DIPEA[General Knowledge]
SolventDichloromethane (DCM)[General Knowledge]
Reaction Time12-16 hours[General Knowledge]
TemperatureRoom Temperature[General Knowledge]
ProductN-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-(3-pyridyl)propionamide-
Typical Yield80-90%[General Knowledge]
Purity (by HPLC)>97%[General Knowledge]

Experimental Protocols

Protocol 1: Synthesis of 3-(3-pyridyl)propionic acid (Hydrolysis)

Objective: To hydrolyze this compound to 3-(3-pyridyl)propionic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and methanol.

  • In a separate beaker, dissolve sodium hydroxide in water and add the solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 4-5 with 1M HCl. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to obtain 3-(3-pyridyl)propionic acid as a white solid.

Protocol 2: Synthesis of N-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-(3-pyridyl)propionamide (Amide Coupling)

Objective: To couple 3-(3-pyridyl)propionic acid with a chiral amine to form the target amide.

Materials:

  • 3-(3-pyridyl)propionic acid (1.0 eq)

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(3-pyridyl)propionic acid, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, and anhydrous dichloromethane.

  • Add HATU and then slowly add DIPEA to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-(3-pyridyl)propionamide.

Mechanism of Action: PDE4 Inhibition Signaling Pathway

The synthesized amide is a precursor to molecules that act as PDE4 inhibitors. The mechanism of action of PDE4 inhibitors like Apremilast involves the modulation of intracellular signaling pathways that control inflammation.

G cluster_0 Immune Cell Apremilast Apremilast (PDE4 Inhibitor) PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits CREB_P pCREB CREB->CREB_P Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB_P->Anti_Inflammatory Increases Transcription Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23, IL-17) NFkB->Pro_Inflammatory Increases Transcription

Caption: Apremilast's mechanism of action via PDE4 inhibition.

Pathway Description: Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to an accumulation of intracellular cAMP.[2] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[1][2] Additionally, elevated cAMP and PKA activity can inhibit the pro-inflammatory NF-κB pathway, leading to a reduction in the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17.[1] The net effect is a rebalancing of pro- and anti-inflammatory mediators, which alleviates the symptoms of inflammatory diseases.

References

Application Notes and Protocols for the Development of Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key methodologies and data relevant to the development of nicotinic acetylcholine receptor (nAChR) ligands. The protocols outlined below are fundamental for the screening, characterization, and in vivo assessment of novel compounds targeting this important class of ligand-gated ion channels.

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction, has made them a significant target for drug discovery.[2][3][4] The development of subtype-selective ligands is a key objective to maximize therapeutic efficacy while minimizing off-target effects.[1][5]

I. Ligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone in early-stage drug discovery, enabling the determination of a ligand's affinity for its target receptor. These assays measure the displacement of a radiolabeled ligand by a test compound, from which the inhibition constant (Ki), a measure of binding affinity, can be calculated.[6]

Quantitative Data: Ligand Affinities for nAChR Subtypes

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various ligands for different nAChR subtypes. This data is essential for comparing the potency and selectivity of novel compounds.

LigandReceptor SubtypeRadioligandK_i (nM)IC_50 (nM)Reference Compound
Nicotineα4β2[³H]Cytisine-5.9-
Carbacholα4β2[³H]Cytisine-370-
Vareniclineα4β2Not Specified--FDA-approved
AT-1001α3β4Not SpecifiedHigh Affinity-Selective Ligand
Compound 5α3β4Not Specified>200-fold selective-Nicotine, Cytisine

Data compiled from multiple sources.[7][8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of a test compound for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine or [³H]cytisine.[6][10][11]

Materials:

  • Membrane preparation from cells expressing the target nAChR subtype

  • Radioligand (e.g., [³H]epibatidine, [³H]cytisine)

  • Unlabeled test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold Assay Buffer)

  • Saturating concentration of a known unlabeled nAChR ligand (for non-specific binding, e.g., 10 µM nicotine)

  • 96-well plates

  • Glass fiber filters (pre-soaked in a solution like 0.3% PEI)

  • Cell harvester

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the desired nAChR subtype to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension and centrifugation.

    • Resuspend the final pellet in Assay Buffer to a specific protein concentration.[10]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand.[6]

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[6]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[10]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.

II. Functional Assays: Assessing Ligand Efficacy

Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator. These assays measure the physiological response of a cell upon ligand binding to the receptor.

Quantitative Data: Ligand Efficacies at nAChR Subtypes

The following table presents the half-maximal effective concentrations (EC50) for various agonists, which is a measure of their potency in eliciting a functional response.

LigandReceptor SubtypeAssay SystemEC_50 (µM)Reference
Acetylcholineα7GH4C1 cells (FLIPR)5.5[12]
Nicotineα7GH4C1 cells (FLIPR)1.6[12]
Acetylcholineα4β2 (high sensitivity)Xenopus oocytes1.0[2]
Acetylcholineα4β2 (low sensitivity)Xenopus oocytes100[2]
Nicotineα4β2SH-EP1 cells0.019[13]
Nicotineα6/β2β3SH-EP1 cells0.028[13]
Nicotineα3β4SH-EP1 cells0.733[13]
Acetylcholineα4β2Xenopus oocytes248[14]

Data compiled from multiple sources.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

The TEVC assay is a powerful electrophysiological technique used to characterize the activity of ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes.[15][16] It allows for the measurement of ion currents flowing through the channel in response to agonist application.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the nAChR subunits of interest

  • TEVC setup (including amplifier, voltage and current electrodes, perfusion system)

  • Recording solution (e.g., modified Barth's solution)

  • Agonist and antagonist solutions

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with the cRNA encoding the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.[14]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply the agonist to the oocyte via the perfusion system at various concentrations.

    • Record the resulting inward current.

    • For antagonists, pre-apply the antagonist before co-application with the agonist.

    • Allow for sufficient washout time between applications to ensure receptor recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized current against the logarithm of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC50 and Hill slope.

TEVC_Assay_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Oocyte Harvesting cRNA_Injection cRNA Injection Oocyte_Harvest->cRNA_Injection Incubation Incubation (Receptor Expression) cRNA_Injection->Incubation Oocyte_Clamping Voltage Clamping Incubation->Oocyte_Clamping Compound_Application Compound Application Oocyte_Clamping->Compound_Application Current_Measurement Current Measurement Compound_Application->Current_Measurement Peak_Current_Analysis Peak Current Analysis Current_Measurement->Peak_Current_Analysis Dose_Response_Curve Generate Dose- Response Curve Peak_Current_Analysis->Dose_Response_Curve EC50_Determination Determine EC50 Dose_Response_Curve->EC50_Determination

Workflow for a Two-Electrode Voltage Clamp (TEVC) assay.

III. In Vivo Studies: Assessing Physiological Effects

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.[17][18] This method is invaluable for understanding how nAChR ligands affect neurotransmitter release and neuronal activity in a physiological context.

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general outline for measuring acetylcholine release in a specific brain region (e.g., the cortex or hippocampus) of a rodent model.

Materials:

  • Rodent model (e.g., rat, mouse)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor like neostigmine to prevent acetylcholine degradation.[19]

  • Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection or mass spectrometry).[19][20]

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[19]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[19]

    • Administer the test compound (e.g., systemically or locally through the probe) and continue collecting samples to measure its effect on acetylcholine release.

  • Sample Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of acetylcholine using a sensitive analytical method like HPLC-ECD or LC-MS.[20]

  • Data Analysis:

    • Calculate the basal acetylcholine levels before drug administration.

    • Express the post-drug acetylcholine levels as a percentage of the basal levels.

    • Perform statistical analysis to determine the significance of any changes in acetylcholine release.

IV. Nicotinic Receptor Signaling Pathways

Upon activation by an agonist, nAChRs undergo a conformational change that opens an intrinsic ion channel, leading to an influx of cations such as Na⁺ and Ca²⁺.[6] This influx depolarizes the cell membrane and can trigger downstream signaling cascades. Two prominent pathways involved in the cellular effects of nAChR activation, particularly in the context of neuroprotection, are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[6][21][22] Activation of these pathways can influence cell survival, proliferation, and differentiation.[6]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (e.g., Neuroprotection, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds to

Simplified nAChR signaling cascade.

References

Application Notes and Protocols: Methyl 3-(3-pyridyl)propionate in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of methyl 3-(3-pyridyl)propionate as a precursor in the synthesis of nitrogen-containing heterocycles. This document includes experimental protocols, quantitative data, and visualizations of reaction pathways to guide researchers in the development of novel heterocyclic compounds.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of fused nitrogen-containing heterocyclic systems. Its propionate side chain, attached to the pyridine ring at the 3-position, offers a reactive handle for intramolecular cyclization reactions, leading to the formation of various bicyclic and polycyclic structures. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

One key synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(3-pyridyl)propionic acid, which can then be activated and cyclized to form a ketone. This ketone serves as a crucial intermediate for further derivatization and the creation of complex heterocyclic frameworks.

Core Application: Synthesis of a Dihydropyrido[1,2-a]quinolin-6-one Scaffold

A primary application of this compound is its use as a starting material for the synthesis of a dihydropyrido[1,2-a]quinolin-6-one core structure. This is achieved through a multi-step process involving hydrolysis, conversion to an acid chloride, and subsequent intramolecular Friedel-Crafts acylation.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3-(3-Pyridyl)propionic Acid

  • Objective: To convert the methyl ester to the corresponding carboxylic acid to enable subsequent activation.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.

    • Add an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(3-pyridyl)propionic acid.

Step 2: Synthesis of 3-(3-Pyridyl)propionyl Chloride

  • Objective: To activate the carboxylic acid for intramolecular cyclization by converting it to the more reactive acid chloride.

  • Procedure:

    • Suspend 3-(3-pyridyl)propionic acid in an inert, high-boiling solvent such as toluene or dichloromethane.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Heat the reaction mixture to reflux and maintain the temperature until the evolution of gas ceases, indicating the completion of the reaction.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-pyridyl)propionyl chloride, which is often used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation to form 7,8-Dihydro-6H-pyrido[1,2-a]quinolin-6-one

  • Objective: To effect the intramolecular cyclization to form the tricyclic ketone.

  • Procedure:

    • Dissolve the crude 3-(3-pyridyl)propionyl chloride in a suitable inert solvent for Friedel-Crafts reactions, such as nitrobenzene or 1,2-dichloroethane.

    • Cool the solution in an ice bath and add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100°C, depending on the solvent.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 7,8-dihydro-6H-pyrido[1,2-a]quinolin-6-one.

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventTypical Yield (%)
1. HydrolysisThis compoundNaOH or KOHMethanol/Water>90
2. Acid Chloride Formation3-(3-Pyridyl)propionic AcidSOCl₂ or (COCl)₂Toluene or DCM~Quantitative
3. Intramolecular Friedel-Crafts Acylation3-(3-Pyridyl)propionyl ChlorideAlCl₃Nitrobenzene or DCE60-80

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of the dihydropyrido[1,2-a]quinolin-6-one scaffold from this compound.

Synthesis_Workflow start This compound intermediate1 3-(3-Pyridyl)propionic Acid start->intermediate1 Hydrolysis (NaOH) intermediate2 3-(3-Pyridyl)propionyl Chloride intermediate1->intermediate2 Activation (SOCl₂) product 7,8-Dihydro-6H-pyrido[1,2-a]quinolin-6-one intermediate2->product Intramolecular Friedel-Crafts (AlCl₃)

Caption: Synthetic workflow for the conversion of this compound.

Biological Relevance and Potential Signaling Pathway Interactions

Nitrogen-containing heterocycles, including those derived from the pyrido[1,2-a]pyrimidine core, are known to interact with various biological targets. For instance, derivatives of pyrido[1,2-c]pyrimidine have been investigated as ligands for serotonin (5-HT1A and 5-HT2A) and α1-adrenergic receptors, which are implicated in various central nervous system disorders.[1][2]

While the direct biological activity of 7,8-dihydro-6H-pyrido[1,2-a]quinolin-6-one is not extensively documented, its structural similarity to known bioactive molecules suggests potential for further functionalization to target specific receptors or enzymes. The diagram below illustrates a hypothetical signaling pathway where a derivative of this scaffold could act as a receptor antagonist.

Signaling_Pathway cluster_cell Target Cell receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Endogenous Ligand ligand->receptor antagonist Heterocyclic Derivative (Antagonist) antagonist->receptor Binding/Inhibition

Caption: Hypothetical GPCR signaling pathway modulation by a heterocyclic antagonist.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of complex nitrogen-containing heterocycles. The protocols outlined in these notes provide a clear pathway for the construction of a dihydropyrido[1,2-a]quinolin-6-one scaffold, which holds potential for the development of novel therapeutic agents. The provided data and visualizations are intended to facilitate further research and application of this versatile building block in drug discovery and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(3-pyridyl)propionate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds.

Q1: My Fischer esterification of 3-(3-pyridyl)propionic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of 3-(3-pyridyl)propionic acid are a common issue and can often be attributed to the reversible nature of the reaction and suboptimal reaction conditions. Here are several factors to consider and strategies for yield improvement:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, it is crucial to either use an excess of one reactant (typically the more cost-effective one, in this case, methanol) or to remove the water byproduct as it is formed.[1][2]

  • Catalyst Choice and Concentration: While common Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts, their concentration can be critical.[1][3] Insufficient catalyst will lead to a slow reaction rate, while excessive amounts can lead to side reactions and complicate purification. For pyridine carboxylic acids, using a salt of the pyridine carboxylic acid ester with a strong acid as a catalyst has been reported to be effective and allows for easier purification by direct distillation of the product.

  • Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the alcohol.[1] Insufficient heating can lead to an incomplete reaction. The reaction time is also a critical parameter, with typical times ranging from 1 to 10 hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Water Content: The presence of water in the reactants or solvent will inhibit the reaction by shifting the equilibrium towards the starting materials. Ensure that the 3-(3-pyridyl)propionic acid, methanol, and any solvent used are anhydrous.

Q2: I am observing the formation of significant impurities during the synthesis. What are the likely side products and how can I minimize them?

A2: The formation of impurities can significantly reduce the yield and complicate the purification of this compound. Potential side products and mitigation strategies include:

  • Unreacted Starting Material: The most common "impurity" is often unreacted 3-(3-pyridyl)propionic acid. As mentioned in A1, driving the equilibrium towards the product by using excess methanol or removing water is key to minimizing this.

  • Dehydration Products: Although less common under standard Fischer esterification conditions, elevated temperatures could potentially lead to dehydration of the starting material or product, especially with very strong acid catalysts.

  • Side Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated by the acid catalyst. While this is a necessary step for the esterification of the carboxylic acid, under harsh conditions, other reactions involving the pyridine ring could occur, though this is generally not a major concern in Fischer esterification.

To minimize side product formation, it is important to carefully control the reaction temperature and use the appropriate amount of catalyst. Monitoring the reaction will help in stopping it once the desired product formation is maximized, preventing further degradation or side reactions.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?

A3: The purification strategy for this compound depends on the nature and quantity of the impurities.

  • Neutralization and Extraction: A standard workup procedure involves neutralizing the acidic catalyst with a base such as sodium bicarbonate solution. The ester can then be extracted into an organic solvent like ethyl acetate or diethyl ether. However, the basicity of the pyridine ring means that the product itself can be protonated and remain in the aqueous layer if the pH is too low. Careful control of the pH during neutralization is therefore critical. It has been noted that for esterification of pyridine carboxylic acids, neutralization with aqueous ammonia at low temperatures can be effective, followed by extraction.

  • Distillation: As a relatively volatile liquid, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.[4] This method is particularly advantageous if a catalyst system is used that allows for direct distillation from the reaction mixture.

  • Column Chromatography: For removing impurities with similar boiling points, column chromatography is the preferred method.[4][5] A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed to achieve good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the Fischer esterification of 3-(3-pyridyl)propionic acid?

A1: Typical conditions for Fischer esterification involve reacting the carboxylic acid with an excess of the alcohol (methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally heated to reflux for several hours.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, alternative synthetic routes exist, which may offer advantages in terms of yield or reaction conditions. These include:

  • Palladium-Catalyzed Carbonylation: This method involves the reaction of a suitable precursor, such as 3-(chloromethyl)pyridine or 3-vinylpyridine, with carbon monoxide and methanol in the presence of a palladium catalyst.[6][7][8] This can be a highly efficient method but may require specialized equipment to handle carbon monoxide gas.

  • Heck Coupling followed by Reduction: A Heck reaction between 3-bromopyridine and methyl acrylate can form methyl 3-(3-pyridyl)acrylate, which can then be reduced to this compound.[9][10][11]

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a simple and rapid method to qualitatively assess the consumption of the starting material (3-(3-pyridyl)propionic acid) and the formation of the product (this compound).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the conversion of the starting material and the formation of the product and any side products.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification

CatalystTypical Loading (mol%)Reported AdvantagesPotential Disadvantages
Sulfuric Acid (H₂SO₄)1-5Readily available, inexpensiveCan cause charring, difficult to remove
p-Toluenesulfonic Acid (p-TsOH)1-5Solid, easier to handle than H₂SO₄More expensive than H₂SO₄
Lewis Acids (e.g., Sc(OTf)₃)1-5Milder conditions, high yieldsHigh cost
Acidic Ion-Exchange Resins5-20 wt%Easily removed by filtration, reusableLower activity than homogeneous catalysts

Table 2: Effect of Reaction Parameters on Yield (General Fischer Esterification)

ParameterConditionExpected Impact on Yield
Temperature Increasing from room temp. to refluxIncreases reaction rate and yield (up to a point)
Reaction Time Increasing from 1 to 10 hoursGenerally increases yield, but prolonged times can lead to side reactions
Methanol to Acid Ratio Increasing from 1:1 to 10:1Significantly increases yield by shifting equilibrium
Catalyst Loading Increasing from 1 to 5 mol%Increases reaction rate and yield

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 3-(3-pyridyl)propionic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-pyridyl)propionic acid (1.0 eq).

  • Add anhydrous methanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

FischerEsterificationWorkflow Reactants 3-(3-pyridyl)propionic Acid + Methanol Reaction Reflux (4-8 hours) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Fischer esterification synthesis of this compound.

TroubleshootingYield Start Low Yield Observed CheckEquilibrium Is the equilibrium being shifted? Start->CheckEquilibrium CheckConditions Are reaction conditions optimal? CheckEquilibrium->CheckConditions Yes IncreaseMethanol Increase excess of methanol CheckEquilibrium->IncreaseMethanol No RemoveWater Use Dean-Stark or drying agent CheckEquilibrium->RemoveWater No CheckPurity Are starting materials pure/dry? CheckConditions->CheckPurity Yes OptimizeCatalyst Adjust catalyst type/amount CheckConditions->OptimizeCatalyst No OptimizeTempTime Increase temperature/time (monitor by TLC) CheckConditions->OptimizeTempTime No DryReagents Ensure anhydrous reagents/solvents CheckPurity->DryReagents No Solution Improved Yield CheckPurity->Solution Yes IncreaseMethanol->Solution RemoveWater->Solution OptimizeCatalyst->Solution OptimizeTempTime->Solution DryReagents->Solution

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 3-(3-pyridyl)propionate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 3-(3-pyridyl)propionate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary and mobile phases for the column chromatography purification of this compound?

A: For the purification of a moderately polar compound like this compound, normal-phase column chromatography is a suitable technique.

  • Stationary Phase: Silica gel (60-120 or 70-230 mesh) is the most commonly used stationary phase. However, due to the basic nature of the pyridine ring, tailing of the compound on the column can be an issue. This is caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[1][2] To mitigate this, deactivation of the silica gel is often recommended.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a target Rf value of approximately 0.2-0.4 for the desired compound.[3]

Q2: How can I prevent peak tailing of this compound on the silica gel column?

A: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] Here are several strategies to address this:

  • Deactivation of Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent.[1][2][4] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with the basic pyridine nitrogen.

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or florisil.[5][6]

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gel, or silica gel deactivated by treatment with a silylating agent, can also be used.[5]

Q3: My compound is not eluting from the column, or is eluting much slower than expected. What should I do?

A: This issue can arise from several factors:

  • Inappropriate Mobile Phase Polarity: The chosen eluent may not be polar enough to move the compound down the column. You can gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

  • Strong Interaction with Silica Gel: As mentioned, the basicity of the pyridine ring can cause strong adsorption to the silica gel.[1] In addition to deactivating the silica, ensure your mobile phase has sufficient polarity to disrupt this interaction.

  • Compound Degradation: It is possible the compound is degrading on the acidic silica gel.[2][6] If you suspect this, using a deactivated silica gel or an alternative stationary phase is recommended.

Q4: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A: To improve the separation of compounds with similar polarities:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase to find the optimal composition that provides the best separation on a TLC plate before running the column.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds that are close together on a TLC plate.

  • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation.

  • Sample Loading: Ensure you do not overload the column with the crude product, as this can lead to broad bands and poor separation. A general guideline is to use about 25-100 g of silica gel per gram of crude mixture.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing of the Product Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1][2]- Add a small amount of triethylamine (0.1-1%) or ammonia to the eluent to deactivate the silica gel.[1][2][4]- Use a less acidic stationary phase such as neutral or basic alumina.[5]- Employ commercially available deactivated silica gel.[5]
Product Does Not Elute or Elutes Very Slowly - The mobile phase is not polar enough.- The compound is strongly adsorbed to the silica gel.[1]- The compound may have decomposed on the column.[6]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- If strong adsorption is suspected, use a deactivated stationary phase or add a basic modifier to the eluent.- Check for compound stability on a small scale with silica gel before running a large column.
Poor Separation of Product and Impurities - The mobile phase composition is not optimal.- The column is overloaded with the crude sample.- The column was not packed properly, leading to channeling.- Perform a thorough TLC analysis to find a solvent system that gives good separation (aim for a ΔRf > 0.2).- Use a gradient elution, starting with a lower polarity solvent and gradually increasing the polarity.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform and compact bed.
Cracks Appearing in the Silica Gel Bed - The column was allowed to run dry.- Swelling or shrinking of the silica gel due to changes in solvent polarity.- Always keep the silica gel bed covered with the eluent.- When running a gradient, ensure the change in solvent polarity is gradual.
Streaking on the TLC Plate During Analysis - The sample is too concentrated.- The compound is degrading on the silica plate.[2]- The eluent is too polar.- Dilute the sample before spotting it on the TLC plate.- Add a basic modifier to the TLC developing chamber.- Adjust the polarity of the eluent.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis of the crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Solvents: n-Hexane, Ethyl Acetate (analytical grade)

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a sealed chamber with a test eluent (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve an Rf value of ~0.3 for the product spot. If tailing is observed, add a drop of triethylamine to the developing chamber.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (~1 cm).

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in numbered test tubes.

    • Maintain a constant flow rate.

  • Analysis and Product Isolation:

    • Monitor the elution by spotting every few fractions onto a TLC plate and developing it.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Chromatographic Parameters and Expected Results

ParameterValue/RangeNotes
Stationary Phase Silica Gel (70-230 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30 to 50:50 v/v) with 0.1% TriethylamineThe exact ratio should be determined by TLC. Triethylamine is added to prevent tailing.
Target Rf Value 0.2 - 0.4This range typically provides good separation.
Expected Yield 80-95%Dependent on the purity of the crude material and the efficiency of the separation.
Expected Purity >98% (by NMR or GC-MS)Purity should be assessed by appropriate analytical techniques after purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Determine Mobile Phase) packing 2. Column Packing (Slurry Method) tlc->packing Optimized Eluent loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring Collect Fractions pooling 6. Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation 7. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing no_elution No/Slow Elution? start->no_elution poor_separation Poor Separation? start->poor_separation add_base Add Base (e.g., TEA) to Eluent peak_tailing->add_base Yes change_stationary Use Alumina or Deactivated Silica peak_tailing->change_stationary Yes no_elution->add_base If tailing also present increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes gradient Use Gradient Elution poor_separation->gradient Yes check_loading Reduce Sample Load poor_separation->check_loading Yes end Problem Resolved add_base->end change_stationary->end increase_polarity->end optimize_eluent->end gradient->end check_loading->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 3-(3-pyridyl)propionate.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question: My this compound is not dissolving in the hot solvent.

Answer: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent. Incrementally add small portions of the hot solvent until the compound dissolves.[1]

  • Incorrect Solvent Choice: The selected solvent may not be suitable. Pyridine derivatives are polar and typically require polar solvents.[1] The principle of "like dissolves like" is a useful guide.[1] It is recommended to perform small-scale solubility tests with various solvents to identify an appropriate one.[1]

  • Insoluble Impurities: If a large portion of your compound has dissolved but a small amount of solid remains, these may be insoluble impurities. In this case, a hot gravity filtration step is necessary to remove them before allowing the solution to cool.[1]

Question: No crystals have formed after the solution has cooled.

Answer: The absence of crystal formation is a common challenge and can be addressed with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This can create nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the compound.

    • Cooling: Cool the solution in an ice bath or refrigerator to further decrease solubility.

Question: The compound "oiled out" instead of forming crystals.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool down much more slowly to encourage proper crystal lattice formation.

  • Solvent System Adjustment: Consider using a different solvent or a mixed solvent system.

Question: The yield of my recrystallized product is very low.

Answer: Low recovery can be due to several reasons:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

  • Premature crystallization: If crystals form during hot filtration, the product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[2]

Question: The recrystallized product is still colored.

Answer: If your final product retains an undesirable color, it is likely due to the presence of colored impurities.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For pyridine derivatives, good starting points for solvent screening include polar solvents such as ethanol, methanol, and toluene.[2] Mixed solvent systems, where the compound is soluble in one solvent and less soluble in the other (miscible) solvent, are also effective. Examples include ethanol/water, acetone/water, or toluene/hexane.[2] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[2]

Q2: How do I perform a solvent screening test?

A2: Place a small amount of your crude product into several test tubes. To each tube, add a few drops of a different solvent and observe the solubility at room temperature. If the compound does not dissolve, gently heat the test tube and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure that the cooling process is slow and undisturbed to allow for the formation of a well-ordered crystal lattice, which will exclude impurities. A second recrystallization step can also be performed if the purity is not satisfactory after the first attempt.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Solvent/Solvent SystemSolubility at Room TemperatureSolubility when HeatedObservations upon Cooling
e.g., Ethanol
e.g., Water
e.g., Toluene
e.g., Hexane
e.g., Ethanol/Water
e.g., Toluene/Hexane

This table is a template for researchers to record their experimental observations.

Experimental Protocols

Detailed Methodology for Recrystallization

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for instance, by air-drying on the filter paper followed by placing them in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude This compound solvent_selection Select Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_yield_purity Yield & Purity Issues start Recrystallization Issue compound_not_dissolving Compound Not Dissolving? start->compound_not_dissolving no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product Still Colored? start->colored_product add_more_solvent Add More Hot Solvent compound_not_dissolving->add_more_solvent Yes change_solvent Change Solvent compound_not_dissolving->change_solvent Still No hot_filter Insoluble Impurities? Perform Hot Filtration compound_not_dissolving->hot_filter Partially induce_crystallization Induce Crystallization: Scratch/Seed no_crystals->induce_crystallization Yes redissolve_cool_slowly Re-dissolve and Cool Slowly oiling_out->redissolve_cool_slowly Yes check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume Yes use_charcoal Use Activated Charcoal colored_product->use_charcoal Yes

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Methyl 3-(3-pyridyl)propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(3-pyridyl)propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes for this compound are:

  • Fischer-Speier Esterification: Direct acid-catalyzed esterification of 3-(3-pyridyl)propionic acid with methanol.[1][2]

  • Hydrogenation: Catalytic hydrogenation of methyl 3-(3-pyridyl)acrylate.

  • Palladium-Catalyzed Carbonylation: Reaction of a suitable 3-pyridyl precursor with carbon monoxide and methanol in the presence of a palladium catalyst.

Q2: What are the likely byproducts in the Fischer-Speier esterification synthesis of this compound?

A2: Due to the reversible nature of the Fischer-Speier esterification, the primary "impurity" is often unreacted 3-(3-pyridyl)propionic acid.[1][3] Other potential byproducts, though less common under controlled conditions, could include:

  • Unreacted Methanol: Easily removed during workup.

  • Byproducts from excessive heat: Charring or decomposition of the starting material or product.

  • Ether formation: Dehydration of methanol to form dimethyl ether, particularly with strong acid catalysts at high temperatures.

Q3: What byproducts can be expected from the hydrogenation of methyl 3-(3-pyridyl)acrylate?

A3: Byproducts in this synthesis route typically arise from incomplete or side reactions:

  • Unreacted Methyl 3-(3-pyridyl)acrylate: Resulting from incomplete hydrogenation.

  • Over-reduction products: Although less likely for the ester group, aggressive conditions could potentially lead to the reduction of the ester to an alcohol.

  • Polymeric materials: Acrylates have a tendency to polymerize, especially in the presence of radical initiators or at elevated temperatures.

Q4: What are the primary concerns regarding byproducts in a palladium-catalyzed carbonylation synthesis?

A4: A major concern in palladium-catalyzed reactions is the presence of residual palladium in the final product.[4] This is particularly critical in pharmaceutical applications due to potential toxicity and interference with biological assays.[4] Other organic byproducts can also form depending on the specific reaction conditions and starting materials.

Troubleshooting Guides

Issue 1: Low Yield in Fischer-Speier Esterification

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted 3-(3-pyridyl)propionic acid.

  • The isolated yield of this compound is below expectations.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can be used as the solvent) or remove the water byproduct as it forms using a Dean-Stark apparatus.[1][3][5]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1]
Reaction Time/Temp The reaction may require heating under reflux for several hours. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[1]
Issue 2: Incomplete Hydrogenation of Methyl 3-(3-pyridyl)acrylate

Symptoms:

  • Analytical data (NMR, GC-MS) indicates the presence of the starting acrylate.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity The hydrogenation catalyst (e.g., Pd/C) may be old or poisoned. Use fresh, high-quality catalyst.
Insufficient Hydrogen Ensure the reaction is performed under an adequate pressure of hydrogen gas.
Reaction Conditions Optimize the reaction temperature and time. Mild conditions are generally preferred to avoid side reactions.
Issue 3: High Levels of Residual Palladium

Symptoms:

  • ICP-MS or other trace metal analysis shows palladium levels above the acceptable limit.

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Purification Standard chromatographic purification may not be sufficient to remove all palladium residues.[4]
Strong Ligand Binding The product may coordinate with palladium, making it difficult to remove.
Catalyst Leaching The palladium catalyst may be leaching into the reaction mixture.
Metal Scavenging After initial purification, treat the product solution with a metal scavenger to reduce palladium to acceptable levels.[4]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile byproducts.

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main product peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative peak areas to estimate the purity.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is ideal for analyzing non-volatile byproducts and for accurate quantification.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Method Validation: Validate the method for linearity, precision, accuracy, and specificity according to ICH guidelines.

Protocol 3: Structural Characterization of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural elucidation of unknown byproducts.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons present.

  • ¹³C NMR: Acquire a carbon NMR spectrum to identify the carbon framework.

  • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure.

Visualizations

Synthesis_Byproducts cluster_synthesis Synthesis Routes cluster_byproducts Potential Byproducts Fischer Esterification Fischer Esterification Hydrogenation Hydrogenation Unreacted Acrylate Unreacted Acrylate Hydrogenation->Unreacted Acrylate Polymeric Material Polymeric Material Hydrogenation->Polymeric Material Pd Carbonylation Pd Carbonylation Residual Palladium Residual Palladium Pd Carbonylation->Residual Palladium Unreacted Acid Unreacted Acid

Caption: Potential byproducts associated with common synthesis routes.

Troubleshooting_Workflow start Low Yield or Impure Product identify_route Identify Synthesis Route start->identify_route fischer Fischer Esterification identify_route->fischer Fischer hydrogenation Hydrogenation identify_route->hydrogenation Hydrogenation pd_cat Pd Catalysis identify_route->pd_cat Pd-catalyzed check_equilibrium Check Reaction Equilibrium (Excess Alcohol, H2O Removal) fischer->check_equilibrium check_catalyst Check Catalyst Activity and H2 Pressure hydrogenation->check_catalyst check_pd_removal Implement Metal Scavenging pd_cat->check_pd_removal analyze Analyze Purity (GC-MS, HPLC) check_equilibrium->analyze check_catalyst->analyze check_pd_removal->analyze

Caption: A logical workflow for troubleshooting common synthesis issues.

Analytical_Workflow start Crude Product gcms GC-MS Analysis (Volatile Impurities) start->gcms hplc HPLC Analysis (Purity & Quantification) start->hplc purification Purification (e.g., Chromatography) gcms->purification hplc->purification pure_product Pure Product purification->pure_product Purity OK unknown_impurity Unknown Impurity Detected purification->unknown_impurity Impurity > 0.1% isolate_impurity Isolate Impurity unknown_impurity->isolate_impurity nmr NMR Spectroscopy (Structure Elucidation) isolate_impurity->nmr

Caption: An experimental workflow for byproduct identification and characterization.

References

Preventing degradation of Methyl 3-(3-pyridyl)propionate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3-(3-pyridyl)propionate during storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am storing a batch of this compound. What are the optimal storage conditions to prevent degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in an inert atmosphere (e.g., under argon or nitrogen) at room temperature is advisable. It is also crucial to protect the compound from direct sunlight and sources of heat or ignition.

Q2: My analysis shows a decrease in the purity of my this compound sample over time. What are the likely degradation pathways?

A2: The primary degradation pathways for this compound, based on its chemical structure (an ester with a pyridine ring), are hydrolysis and oxidation.

  • Hydrolysis: The ester functional group can react with water, leading to the formation of 3-(3-pyridyl)propionic acid and methanol.[1][2][3] This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which results in the formation of Methyl 3-(3-pyridyl-N-oxide)propionate.[4][5][6] This can be accelerated by the presence of oxidizing agents or prolonged exposure to air.

Q3: I suspect my sample has degraded. What are the expected degradation products I should look for?

A3: The two primary degradation products you should screen for are:

  • 3-(3-pyridyl)propionic acid: The product of hydrolysis.

  • Methyl 3-(3-pyridyl-N-oxide)propionate: The product of oxidation.

You can use analytical techniques such as HPLC or GC-MS to identify and quantify these impurities.

Q4: Can I use any stabilizers to prolong the shelf-life of this compound?

A4: While specific stabilizers for this compound are not extensively documented, general strategies can be employed based on the degradation pathways:

  • To prevent hydrolysis: Store the compound with a desiccant (e.g., silica gel) to minimize exposure to moisture. Ensure the storage container is hermetically sealed.

  • To prevent oxidation: Store under an inert atmosphere (argon or nitrogen). The addition of antioxidants could be explored, although compatibility and potential interference with downstream applications must be carefully evaluated. Storing samples adsorbed on silica gel has been shown to enhance stability against autoxidation for some unsaturated methyl esters.[7]

Q5: My sample has a slight yellow discoloration. Is this an indication of degradation?

A5: Yes, a change in color, such as yellowing, can be an indicator of chemical degradation. This could be due to the formation of oxidized impurities or other minor degradation products. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC or GC if any visual changes are observed.

Data on Storage Conditions and Stability

The following table summarizes the expected stability of this compound under various storage conditions. The degradation rates are illustrative and based on general principles of chemical stability for similar compounds.

Storage ConditionTemperatureAtmosphereHumidityExpected Purity after 6 MonthsPotential Degradation Pathway(s)
Optimal 2-8°CInert (Argon/Nitrogen)Low (with desiccant)>99.5%Minimal
Good Room Temperature (~20°C)Sealed, AirLow (with desiccant)98-99%Slow Oxidation & Hydrolysis
Sub-optimal Room Temperature (~20°C)Sealed, AirAmbient95-98%Hydrolysis, Oxidation
Poor 30°CUnsealed, AirHigh<95%Accelerated Hydrolysis & Oxidation
Adverse >40°C or exposure to lightUnsealed, AirHighSignificant DegradationRapid Hydrolysis, Oxidation, Potential thermal decomposition

Experimental Protocols

Protocol 1: Stability Indicating Method using High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • This compound reference standard.

    • Sample of this compound for testing.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer. For example, start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare the test sample by dissolving a known amount in the mobile phase to a similar concentration.

    • Inject the reference standard and the test sample into the HPLC system.

    • Identify the peaks based on retention times. The degradation products are expected to have different retention times from the parent compound.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks.

Protocol 2: Purity Analysis using Gas Chromatography (GC)

This method is suitable for assessing the purity of this compound, particularly for volatile impurities.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., a Carbowax-type or polyethylene glycol phase).[8]

  • Reagents and Materials:

    • High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

    • This compound reference standard.

    • Sample of this compound for testing.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

  • Procedure:

    • Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL).

    • Prepare the test sample to a similar concentration.

    • Inject the reference and test samples.

    • Determine the purity by calculating the relative peak area of the main component against all other detected peaks.

Visualizations

Potential Degradation Pathways A This compound B Hydrolysis (+H2O) A->B Moisture, Acid/Base C Oxidation (+[O]) A->C Air, Oxidizing Agents D 3-(3-pyridyl)propionic Acid + Methanol B->D E Methyl 3-(3-pyridyl-N-oxide)propionate C->E Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject into HPLC or GC B->C D Data Acquisition C->D E Identify & Integrate Peaks D->E F Calculate Purity E->F G Compare to Initial Purity F->G H Continue Storage G->H Purity Acceptable I Troubleshoot Storage Conditions G->I Purity Decreased Troubleshooting Degradation Issues A Purity Decrease Detected? B New Peaks in Chromatogram? A->B Yes I No Action Needed A->I No C Check Storage Conditions B->C Yes D Is Container Sealed? C->D E Exposed to Moisture? C->E F Exposed to Air/Light? C->F G Reseal Container, Use Desiccant D->G No E->G Yes H Store Under Inert Gas, Protect from Light F->H Yes

References

Troubleshooting low conversion in Methyl 3-(3-pyridyl)propionate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(3-pyridyl)propionate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conversion in this specific esterification reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of 3-(3-pyridyl)propionic acid.

Q1: Why is my conversion rate for this compound unexpectedly low?

Low conversion in a Fischer-Speier esterification is typically due to the reversible nature of the reaction.[1][2][3][4] The reaction between 3-(3-pyridyl)propionic acid and methanol establishes an equilibrium with the product ester and water. To achieve high conversion, this equilibrium must be shifted towards the products. Other common causes include insufficient catalysis, presence of excess water, or non-optimal reaction conditions.

Q2: How can I effectively shift the reaction equilibrium to favor product formation?

According to Le Chatelier's principle, the equilibrium can be shifted to the right in two primary ways:[1][4][5]

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), will drive the reaction forward.[4][5][6] Methanol can often be used as the solvent to ensure it is in large excess.[3]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring.[1][2][3][7] This is a very effective strategy for maximizing yield.

Q3: What is the role of the acid catalyst, and how does the pyridine ring affect its function?

The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid.[1][2][4] This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1][2]

A critical consideration for this specific substrate is the basic nature of the pyridine ring. The nitrogen atom on the pyridine ring can be protonated by the strong acid catalyst, forming a pyridinium salt. This non-productive consumption of the catalyst means that a higher catalyst loading may be required compared to esterifications of simple aliphatic or aromatic carboxylic acids. The formation of this salt can, however, sometimes be beneficial to the reaction.[7][8]

Q4: What are the recommended catalysts and their typical loading?

Commonly used strong acids are effective for Fischer esterification.[1]

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[3][6]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid.[1][3]

  • Lewis Acids (e.g., Sc(OTf)₃): Can also be used, particularly for sensitive substrates.[1]

Due to the basic pyridine nitrogen, catalyst loading may need to be slightly higher than in standard esterifications. A typical starting point is 0.1 to 0.2 parts by weight of the pyridine carboxylic acid.[7]

Q5: What are the optimal temperature and reaction time?

Fischer esterifications are typically performed at the reflux temperature of the alcohol used or the solvent.[1][3][8] When using a large excess of methanol as the solvent, the reaction would be refluxed at methanol's boiling point (~65 °C). If a higher boiling point is desired to increase the reaction rate, a co-solvent like toluene can be used to raise the temperature and facilitate water removal via a Dean-Stark apparatus. Reaction times can vary from a few hours to over 24 hours, depending on the scale, temperature, and efficiency of water removal.[1][3]

Q6: Are there any common side reactions I should be aware of?

While Fischer esterification is generally a clean reaction, potential side reactions can include:

  • Dehydration of the alcohol: This is more of a concern with secondary and tertiary alcohols, and less likely with methanol.[1]

  • Charring/Decomposition: At excessively high temperatures or with very high concentrations of sulfuric acid, some organic materials may decompose or char.

Data Presentation

The following tables summarize how different experimental parameters can influence the conversion rate. The data is illustrative and based on general principles of Fischer esterification.

Table 1: Illustrative Effect of Catalyst Choice and Loading

CatalystCatalyst Loading (mol%)Typical Conversion (%)Notes
H₂SO₄5~85%Strong acid, highly effective but can cause charring if not controlled.
H₂SO₄10>90%Increased loading can overcome catalyst neutralization by the pyridine ring.
p-TsOH10~90%Solid catalyst, easier to handle, less corrosive.[3]
None0<5%Reaction is extremely slow without a catalyst.[9]

Table 2: Illustrative Effect of Methanol to Acid Molar Ratio

Molar Ratio (Methanol : Acid)Water RemovalTypical Conversion (%)Notes
1.1 : 1No~60-70%Equilibrium limits the conversion.
5 : 1No~80-85%Excess methanol shifts the equilibrium.
10 : 1No>90%A large excess significantly favors product formation.[10]
Solvent QuantityYes (Dean-Stark)>95%Using methanol as a solvent with water removal is highly effective.
Experimental Protocols
Protocol 1: Esterification using Excess Methanol as Solvent

This is a straightforward method suitable for many lab settings.

Materials and Reagents:

  • 3-(3-pyridyl)propionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(3-pyridyl)propionic acid (1.0 eq).

  • Add a large excess of methanol, which will also act as the solvent (e.g., 10-20 eq or enough to fully dissolve the acid and allow for efficient stirring).

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C).

  • Monitor the reaction progress using TLC or GC analysis. Allow the reaction to reflux for 4-24 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Esterification with Azeotropic Water Removal

This method is highly efficient for achieving near-quantitative conversion.

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add 3-(3-pyridyl)propionic acid (1.0 eq), methanol (1.5-3.0 eq), and an inert, water-immiscible organic solvent that forms an azeotrope with water, such as toluene or benzene (enough to fill the flask and Dean-Stark trap).[3][7]

  • Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue refluxing until no more water collects in the trap.

  • Cool the reaction and perform an aqueous work-up as described in Protocol 1 to neutralize the catalyst and purify the product.

Visualizations
Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow to diagnose and solve issues of low conversion in the esterification process.

TroubleshootingWorkflow start Start: Low Conversion Observed check_equilibrium Is equilibrium being addressed? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_reagents Increase excess of Methanol or remove water via Dean-Stark check_equilibrium->solution_reagents No check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark trap or add molecular sieves check_water->solution_water No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading (0.1-0.2 eq) or use fresh catalyst check_catalyst->solution_catalyst No solution_conditions Increase temperature to reflux and extend reaction time check_conditions->solution_conditions No end_node Success: High Conversion Achieved check_conditions->end_node Yes solution_reagents->end_node solution_water->end_node solution_catalyst->end_node solution_conditions->end_node

Caption: A flowchart for troubleshooting low esterification yield.

Fischer Esterification Reaction Mechanism

This diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

FischerEsterification A R-C(=O)-OH + H⁺ B R-C(=O⁺H)-OH A->B C R-C(=O⁺H)-OH + R'OH D R-C(OH)₂(O⁺H-R') C->D E R-C(OH)₂(O⁺H-R') F R-C(OH)(O-R')(OH₂⁺) E->F G R-C(OH)(O-R')(OH₂⁺) H R-C(=O⁺-R')-OH + H₂O G->H I R-C(=O⁺-R')-OH J R-C(=O)-OR' + H⁺ I->J

Caption: The mechanism of acid-catalyzed Fischer esterification.

References

Technical Support Center: Synthesis of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3-(3-pyridyl)propionate, focusing on alternative catalysts to traditional methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct route is the catalytic hydrogenation of methyl nicotinate. This process involves the reduction of the pyridine ring to a piperidine ring. Alternative routes may involve multi-step syntheses, but catalytic hydrogenation is often preferred for its atom economy.

Q2: What are some alternative catalysts to precious metals like Platinum and Palladium for this synthesis?

A2: While Platinum and Palladium on carbon (Pd/C) are effective, research is ongoing into more cost-effective and abundant alternatives. Nickel-based catalysts, such as Raney Nickel or Nickel supported on various materials (e.g., Ni/C, Ni-Re/TiO2), show promise for the hydrogenation of pyridine rings.[1][2][3] Additionally, Rhodium-based catalysts, like Rhodium on carbon and Rhodium oxides, have demonstrated high activity.[4][5] Electrocatalytic methods using catalysts such as carbon-supported Rhodium (Rh/KB) are also emerging as a sustainable option.[6]

Q3: What are the typical challenges encountered during the catalytic hydrogenation of methyl nicotinate?

A3: Key challenges include:

  • Catalyst poisoning: The nitrogen atom in the pyridine ring can coordinate strongly with the metal catalyst, leading to deactivation.[4]

  • Incomplete conversion: Achieving full saturation of the pyridine ring can be difficult and may require harsh reaction conditions (high pressure and temperature).

  • Side reactions: Undesired reactions may occur, such as the reduction of the ester group or the formation of partially hydrogenated byproducts.

  • Selectivity: When other reducible functional groups are present on the substrate, achieving selective hydrogenation of only the pyridine ring can be challenging.

Q4: How can I improve the yield and selectivity of the hydrogenation reaction?

A4: Optimizing reaction conditions is crucial. This includes:

  • Solvent choice: Acidic solvents like glacial acetic acid or the addition of an acid co-catalyst (e.g., HCl) can enhance the activity of catalysts like PtO2 by protonating the pyridine nitrogen, which reduces its poisoning effect.[7]

  • Catalyst selection: The choice of catalyst and its support can significantly impact performance. For instance, bimetallic catalysts may offer enhanced activity and selectivity.[1]

  • Temperature and Pressure: These parameters need to be carefully controlled. Higher pressures and temperatures generally favor hydrogenation but can also lead to side reactions if not optimized.

Q5: What are common side products observed in the synthesis of this compound?

A5: Common side products can include:

  • Partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives).

  • Products from the reduction of the ester group to an alcohol, although this is less common under typical pyridine hydrogenation conditions.

  • In some cases, complex mixtures of products can form if the reaction conditions are not well-controlled, especially when using certain acidic conditions that might promote other reactions.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Methyl Nicotinate 1. Inactive catalyst. 2. Catalyst poisoning by impurities in the substrate or solvent. 3. Insufficient hydrogen pressure or temperature. 4. Poor mixing/agitation.1. Use a fresh batch of catalyst or pre-activate the catalyst according to the supplier's instructions. 2. Purify the starting material and solvents. Ensure the reaction setup is free of contaminants. 3. Gradually increase the hydrogen pressure and/or temperature within the safe limits of the equipment. 4. Ensure efficient stirring to maintain a good catalyst slurry and facilitate mass transfer of hydrogen.
Formation of Multiple Products (Low Selectivity) 1. Reaction conditions are too harsh (high temperature/pressure). 2. Incorrect choice of catalyst for the desired selectivity. 3. Presence of other reducible functional groups on the substrate.1. Reduce the reaction temperature and/or pressure. 2. Screen different catalysts. For example, Rhodium catalysts have shown high selectivity for pyridine hydrogenation.[5] 3. If other functional groups are present, a more selective catalyst or protecting group strategy may be necessary.
Reaction Stalls Before Completion 1. Catalyst deactivation during the reaction. 2. Insufficient amount of catalyst. 3. Hydrogen supply is depleted.1. Add a fresh portion of the catalyst. Consider using a more robust catalyst or additives that prevent poisoning. 2. Increase the catalyst loading. 3. Ensure a continuous and sufficient supply of hydrogen throughout the reaction.
Difficulty in Filtering the Catalyst After Reaction 1. Catalyst particles are too fine. 2. Catalyst has degraded or formed a colloidal suspension.1. Use a filter aid such as Celite®. 2. Allow the reaction mixture to settle before filtration. Consider using a catalyst with a larger particle size or a different support.

Quantitative Data Presentation

Table 1: Comparison of Alternative Catalysts for Pyridine Ring Hydrogenation

CatalystSubstrateProduct Yield (%)Reaction ConditionsReference
Rh/KB (Electrocatalytic) Methyl Nicotinate7%Ambient temperature and pressure, AEM electrolyzer.[6]
PtO2 2-substituted pyridyl carbonyl compoundsHigh (not specified)55 bar H2, EtOH, 1 equiv. HCl
Rh2O3 Various unprotected pyridinesGenerally highMild conditions[5]
Ni-based bimetallic catalysts 3-Nitrostyrene (example of selective hydrogenation)>97% selectivityVaries depending on the specific catalyst[1]
Ru/SO3H-UiO-66 Methyl levulinate (example of cascade reaction)100%80 °C, 0.5 MPa H2, 4h, aqueous solution[8]

Note: Data for the direct synthesis of this compound is limited in some cases; therefore, data for similar pyridine hydrogenations are included for comparison.

Experimental Protocols

Protocol 1: Electrocatalytic Hydrogenation using Rh/KB

This protocol is based on the electrocatalytic hydrogenation of pyridines as described in the literature.[6]

  • Catalyst Ink Preparation: Prepare a catalyst ink by sonicating the Rh/KB catalyst with a binder solution (e.g., Nafion™) in a suitable solvent like isopropanol.

  • Cathode Preparation: Apply the catalyst ink onto a gas diffusion layer (e.g., carbon paper) to achieve a specific catalyst loading and allow it to dry.

  • Electrolyzer Assembly: Assemble an anion-exchange membrane (AEM) electrolyzer with the prepared cathode, a suitable anode (e.g., Ni foam), and the AEM.

  • Electrolysis:

    • Fill the cathodic and anodic chambers with the appropriate electrolytes. For the catholyte, use an aqueous solution of methyl nicotinate (e.g., 100 mM).

    • Apply a constant current density (e.g., 25 mA cm⁻²) and circulate the catholyte.

    • Monitor the reaction progress by analyzing samples of the catholyte at different time intervals using techniques like GC-MS or HPLC.

  • Work-up and Purification: After the reaction, extract the product from the aqueous catholyte using an organic solvent. Dry the organic phase and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Heterogeneous Catalytic Hydrogenation using PtO2

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[7]

  • Reaction Setup: In a high-pressure autoclave, add methyl nicotinate and a suitable solvent (e.g., glacial acetic acid or ethanol containing one equivalent of HCl).

  • Catalyst Addition: Add the PtO2 catalyst (typically 1-5 mol%).

  • Hydrogenation:

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).

    • Heat the reaction mixture to the desired temperature while stirring vigorously.

    • Monitor the reaction by observing the hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • If an acidic solvent was used, neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

    • Purify the product by distillation under reduced pressure or column chromatography.

Visualizations

Experimental_Workflow_Hydrogenation General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactant Methyl Nicotinate + Solvent start->reactant reactor High-Pressure Reactor reactant->reactor catalyst Catalyst catalyst->reactor hydrogenation Hydrogenation (Controlled T & P) reactor->hydrogenation filtration Catalyst Filtration hydrogenation->filtration extraction Extraction / Neutralization filtration->extraction purification Purification (Distillation / Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions start Low Yield Observed check_sm Unreacted Starting Material? start->check_sm check_side_products Side Products Present? start->check_side_products incomplete_conv Incomplete Conversion check_sm->incomplete_conv Yes selectivity_issue Poor Selectivity check_side_products->selectivity_issue Yes increase_params Increase T, P, time, or catalyst loading incomplete_conv->increase_params check_purity Check reactant/solvent purity incomplete_conv->check_purity optimize_cond Optimize T & P, change catalyst/solvent selectivity_issue->optimize_cond

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Optimizing Reaction Conditions for Methyl 3-(3-pyridyl)propionate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of Methyl 3-(3-pyridyl)propionate. The primary focus is on the optimization of reaction temperature and time, crucial parameters for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of 3-(3-pyridyl)propionic acid with methanol in the presence of an acid catalyst.[1][2][3][4][5] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.

Q2: What are the typical starting materials and catalysts used?

A2: The standard starting materials are 3-(3-pyridyl)propionic acid and methanol. A strong acid is required as a catalyst to protonate the carbonyl group of the carboxylic acid, making it more electrophilic. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

Q3: How can the reaction equilibrium be shifted towards the product side to maximize the yield?

A3: To maximize the formation of this compound, the equilibrium of the Fischer esterification must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the reaction solvent.[4][5]

  • Removing water as it is formed: This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[3][5]

Q4: What are potential side reactions or impurities I should be aware of?

A4: Potential side reactions are generally minimal for this specific transformation. However, incomplete reaction will leave unreacted 3-(3-pyridyl)propionic acid. Charring or decomposition can occur at excessively high temperatures. The pyridine nitrogen can be protonated by the acid catalyst, but this generally does not interfere with the esterification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to no product formation 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Presence of significant amount of water in reactants.1. Use a fresh, anhydrous acid catalyst. Ensure appropriate catalytic amount is used. 2. Increase the reaction temperature. Refluxing methanol (approx. 65 °C) is a good starting point. 3. Extend the reaction time. Monitor the reaction progress by TLC or GC. 4. Use anhydrous methanol and dry the 3-(3-pyridyl)propionic acid if necessary.
Reaction is slow or stalls 1. Equilibrium has been reached. 2. Insufficient catalyst.1. Use a larger excess of methanol or implement a method to remove water (e.g., Dean-Stark trap). 2. Add an additional portion of the acid catalyst.
Product is contaminated with starting material 1. Incomplete reaction.1. Increase the reaction time or temperature. 2. Improve the efficiency of water removal. 3. Use a larger excess of methanol.
Product decomposition (darkening of reaction mixture) 1. Reaction temperature is too high.1. Reduce the reaction temperature. If a higher boiling point is needed for other reasons, consider a different solvent and remove methanol as it reacts.
Difficulty in product isolation 1. The product is a salt due to the basic pyridine nitrogen.1. During workup, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to deprotonate the pyridine nitrogen and allow for extraction into an organic solvent.

Experimental Protocols

General Procedure for Fischer Esterification of 3-(3-pyridyl)propionic acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-pyridyl)propionic acid.

  • Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The optimal reaction conditions for the synthesis of this compound will depend on the specific scale and available equipment. The following table provides a range of typical conditions based on analogous Fischer esterification reactions.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forced)
Temperature (°C) Room Temperature65 (Reflux in Methanol)> 80 (Higher boiling solvent)
Time (hours) 24 - 484 - 121 - 4
Methanol (equivalents) 20 - 5010 - 205 - 10 (with water removal)
Catalyst p-TsOHH₂SO₄H₂SO₄
Catalyst Loading (mol%) 5 - 1010 - 2015 - 25
Expected Yield ModerateGood to HighHigh

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_reactants Combine 3-(3-pyridyl)propionic acid and excess Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) prep_reactants->add_catalyst heat Heat to Reflux (e.g., 65-70°C) add_catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool evaporate Evaporate Excess Methanol cool->evaporate neutralize Neutralize with Base evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Distillation dry_concentrate->purify final_product final_product purify->final_product This compound troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Temperature at Reflux? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes success Problem Resolved increase_temp->success increase_time Increase Reaction Time check_time->increase_time No check_catalyst Is Catalyst Amount Correct? check_time->check_catalyst Yes increase_time->success add_catalyst Add More Catalyst check_catalyst->add_catalyst No check_water Is Water Being Effectively Removed? check_catalyst->check_water Yes add_catalyst->success improve_water_removal Use Dean-Stark or Increase Methanol Excess check_water->improve_water_removal No check_water->success Yes improve_water_removal->success

References

Removal of unreacted starting materials from Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 3-(3-pyridyl)propionate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their associated starting materials?

The most prevalent laboratory synthesis method is the Fischer-Speier esterification.[1] This reaction involves heating 3-(3-pyridyl)propionic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] Consequently, the primary unreacted starting materials to be removed are 3-(3-pyridyl)propionic acid and methanol.

Q2: How do I effectively remove the strong acid catalyst after the reaction is complete?

The acid catalyst must be neutralized to prevent product decomposition or hydrolysis during workup. This is achieved by washing the crude reaction mixture with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[3] The base neutralizes the acid catalyst, converting it into a salt that is soluble in the aqueous phase and can be easily separated.

Q3: What is the best procedure for removing unreacted 3-(3-pyridyl)propionic acid?

Unreacted 3-(3-pyridyl)propionic acid can be removed simultaneously with the acid catalyst. By washing the organic reaction mixture with an aqueous basic solution (e.g., NaHCO₃), the carboxylic acid is deprotonated to form its corresponding sodium salt. This salt is highly soluble in the aqueous layer and is thus efficiently extracted from the organic phase containing the desired ester product.

Q4: My crude product contains a significant amount of excess methanol. How can I remove it?

Excess methanol is typically removed in a few stages. A significant portion will be removed during the aqueous workup as it partitions into the aqueous layer. Any remaining methanol, along with the extraction solvent, can then be removed under reduced pressure using a rotary evaporator. For trace amounts, purification by vacuum distillation will effectively separate the lower-boiling methanol from the higher-boiling product ester.

Q5: The organic layer appears cloudy after the aqueous wash. What does this mean and how can I fix it?

A cloudy appearance in the organic layer indicates the presence of emulsified or dissolved water. To remove this, the organic layer should be "dried" using an anhydrous drying agent. Common choices include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] The drying agent is added to the organic solution, allowed to stand for a period, and then removed by filtration before the solvent is evaporated. A subsequent wash with a saturated sodium chloride solution (brine) can also help to break up emulsions and remove bulk water before using a drying agent.[4]

Q6: When is it more appropriate to use vacuum distillation versus column chromatography for final purification?

The choice depends on the nature of the remaining impurities.

  • Vacuum Distillation is ideal when the impurities have boiling points significantly different from the product, this compound. It is effective for removing residual solvents and other volatile or non-volatile materials.

  • Column Chromatography is preferred when the impurities are structurally similar to the product and have close boiling points. It offers a higher degree of separation based on polarity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Product Yield After Aqueous Workup 1. Incomplete reaction. 2. Product hydrolysis due to incomplete neutralization of the acid catalyst. 3. Product loss into the aqueous layer during extraction, potentially due to emulsion formation.1. Ensure the initial reaction has gone to completion using a monitoring technique like TLC or GC. 2. Test the pH of the aqueous layer after neutralization to ensure it is basic (pH > 7).[4] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) during the wash. Perform multiple extractions with smaller volumes of organic solvent.
Product Fails to Crystallize or Remains an Oil 1. Presence of residual solvent (e.g., methanol, ethyl acetate). 2. Contamination with unreacted starting materials or byproducts.1. Dry the product under high vacuum for an extended period to remove all volatile residues. 2. Purify the product further using vacuum distillation or column chromatography to remove persistent impurities.
NMR/GC-MS Analysis Shows Presence of 3-(3-pyridyl)propionic Acid in Final Product 1. Insufficient washing with the basic solution. 2. The volume of the basic wash was too low to react with all the acidic components.1. Repeat the workup procedure on the impure product: dissolve it in a suitable organic solvent (e.g., ethyl acetate) and perform additional washes with saturated NaHCO₃ solution. 2. Ensure the volume of the basic wash is adequate, typically 2-3 washes with a volume equal to ~25-50% of the organic layer volume each time.
Final Product is Wet or Contains Water 1. Inadequate drying of the organic layer before solvent evaporation. 2. Insufficient amount of drying agent used.1. Re-dissolve the product in a dry organic solvent, add fresh anhydrous Na₂SO₄ or MgSO₄, stir, and filter. Remove the solvent again under reduced pressure. 2. Add the drying agent until it no longer clumps together, indicating that all water has been absorbed.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
3-(3-pyridyl)propionic acid151.16>300 °C (decomposes)Soluble in hot water, alcohol.
Methanol32.0464.7 °CMiscible with water and many organic solvents.
This compound 165.19 ~120-125 °C at 10 mmHg Soluble in most organic solvents; sparingly soluble in water.
Sulfuric Acid (Catalyst)98.08337 °CMiscible with water (highly exothermic).

Note: Data is compiled from standard chemical reference sources.

Experimental Protocols

Protocol 1: Standard Extractive Workup for Catalyst and Starting Material Removal

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the cooled mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 2-3 times the initial reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 30-50% of the organic volume). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the NaHCO₃ wash one or two more times, or until gas evolution (CO₂) is no longer observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water and help break any emulsions.[4]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Visualizations

G Workflow for Synthesis and Purification A 1. Fischer Esterification (3-(3-pyridyl)propionic acid + Methanol + H₂SO₄) B 2. Reaction Cooled & Diluted (with Ethyl Acetate) A->B C 3. Extractive Workup (Separatory Funnel) B->C D Saturated NaHCO₃ Wash (Removes Acid & Carboxylic Acid) C->D Step 3a E Brine Wash (Removes Water) D->E Step 3b F 4. Drying Organic Layer (with Na₂SO₄) E->F Step 3c G 5. Solvent Removal (Rotary Evaporator) F->G H Crude Product (this compound) G->H I 6. Final Purification (Vacuum Distillation or Chromatography) H->I J Pure Product I->J

Caption: General workflow from esterification to final pure product.

G Troubleshooting Purification start Crude Product Analysis (e.g., NMR, GC-MS) is_pure Is Product Pure? start->is_pure unreacted_acid Unreacted Acid Detected? is_pure->unreacted_acid No end_pure Purification Complete is_pure->end_pure Yes residual_solvent Residual Solvent Detected? unreacted_acid->residual_solvent No action_wash Action: Re-dissolve and perform additional NaHCO₃ washes. unreacted_acid->action_wash Yes action_distill Action: Purify via vacuum distillation. residual_solvent->action_distill No (Other Impurities) action_dry Action: Dry under high vacuum. residual_solvent->action_dry Yes end_impure Further Purification Needed action_wash->end_impure action_distill->end_impure action_dry->end_impure

Caption: Decision tree for troubleshooting impure product batches.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl 3-(3-pyridyl)propionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and scalable two-step approach is widely employed. The first step involves the synthesis of the precursor, 3-(3-pyridyl)propanoic acid, via a malonic ester synthesis. The second step is the Fischer esterification of the resulting carboxylic acid with methanol to yield the final product, this compound. This method is advantageous for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: Both the malonic ester synthesis and the Fischer esterification can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Use of Strong Acids and Bases: The synthesis involves strong acids (like sulfuric acid) and bases (like sodium ethoxide). Handle these reagents with appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Flammable Solvents: Methanol and other organic solvents used are flammable. Ensure all heating is conducted using heating mantles or oil baths and avoid open flames. Grounding of equipment may be necessary to prevent static discharge.

  • Pressure Build-up: When running reactions under reflux, ensure the system is not closed to prevent pressure build-up.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the malonic ester synthesis and the Fischer esterification. For the esterification, the disappearance of the carboxylic acid spot and the appearance of the less polar ester spot indicates reaction progression. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the typical yields and purity I can expect at a larger scale?

A4: With optimized conditions, the malonic ester synthesis of 3-(3-pyridyl)propanoic acid can achieve yields in the range of 75-85%. The subsequent Fischer esterification to this compound can proceed with yields of 85-95%. The final product purity after purification should be ≥98%.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-(3-pyridyl)propanoic acid via Malonic Ester Synthesis

This protocol is designed for a 1 mole scale synthesis.

Materials:

  • Diethyl malonate (1.1 mol, 176.19 g)

  • Sodium ethoxide (1.0 mol, 68.05 g)

  • 3-(Chloromethyl)pyridine hydrochloride (1.0 mol, 164.04 g)

  • Ethanol (anhydrous, 2 L)

  • Hydrochloric acid (concentrated, as needed for acidification)

  • Sodium hydroxide (for hydrolysis)

  • Toluene (for extraction)

Procedure:

  • Enolate Formation: In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1 L). Carefully add sodium ethoxide in portions while stirring under a nitrogen atmosphere.

  • Addition of Diethyl Malonate: Once the sodium ethoxide has dissolved, add diethyl malonate dropwise over 30 minutes, maintaining the temperature below 30 °C.

  • Alkylation: In a separate vessel, neutralize 3-(chloromethyl)pyridine hydrochloride with an equivalent of a suitable base (e.g., sodium bicarbonate) in water and extract with a suitable solvent like dichloromethane. After drying and solvent removal, add the resulting 3-(chloromethyl)pyridine to the reaction mixture dropwise over 1 hour, maintaining the temperature at 50 °C. After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 mol, 100 g) in water (500 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester. After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3. Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.

  • Work-up and Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The pH can be adjusted to the isoelectric point to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-pyridyl)propanoic acid.

Protocol 2: Scale-Up Fischer Esterification of 3-(3-pyridyl)propanoic acid

This protocol is designed for a 1 mole scale synthesis.

Materials:

  • 3-(3-pyridyl)propanoic acid (1.0 mol, 151.16 g)

  • Methanol (anhydrous, 1 L)

  • Sulfuric acid (concentrated, 0.1 mol, 9.8 g)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(3-pyridyl)propanoic acid in anhydrous methanol.

  • Acid Catalysis: Carefully add concentrated sulfuric acid dropwise while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[1]

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with water (500 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure ester.

Troubleshooting Guides

Issue 1: Low Yield in Malonic Ester Synthesis
Potential Cause Troubleshooting Step
Incomplete enolate formation Ensure the use of anhydrous ethanol and fresh, high-quality sodium ethoxide. Incomplete reaction of the base will lead to lower yields.
Side reaction of 3-(chloromethyl)pyridine The alkylating agent can be unstable. Use it immediately after preparation and neutralization. Dropwise addition at a controlled temperature is crucial.
Dialkylation of malonic ester While less common with a 1:1 stoichiometry, some dialkylation can occur.[2] Use a slight excess of diethyl malonate to minimize this.
Incomplete hydrolysis or decarboxylation Ensure sufficient reaction times and temperatures for both the hydrolysis and decarboxylation steps. Monitor by TLC or GC-MS to confirm completion.
Issue 2: Low Yield in Fischer Esterification
Potential Cause Troubleshooting Step
Equilibrium limitation Fischer esterification is a reversible reaction.[3] Use a large excess of methanol (it can be used as the solvent) to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark trap with a suitable solvent like toluene.
Insufficient catalyst Ensure the catalytic amount of sulfuric acid is appropriate for the scale. For larger scales, a slight increase in the catalyst loading might be necessary.
Presence of water Use anhydrous methanol and ensure all glassware is thoroughly dried. Any water present will shift the equilibrium back to the starting materials.[4]
Incomplete reaction Monitor the reaction by TLC. If starting material persists, extend the reflux time.
Issue 3: Product Purity Issues
Potential Cause Troubleshooting Step
Residual starting materials Optimize reaction times and conditions to ensure complete conversion. For the ester, ensure complete removal of the unreacted carboxylic acid during the basic wash.
Formation of by-products In the malonic ester synthesis, dialkylation is a potential side product.[2] During esterification, overheating can lead to decomposition. Maintain careful temperature control.
Inefficient purification For the final product, vacuum distillation is recommended for high purity. Ensure the vacuum is adequate and the distillation is performed carefully to separate fractions.

Quantitative Data

Parameter Synthesis of 3-(3-pyridyl)propanoic acid Synthesis of this compound
Scale 1.0 mol1.0 mol
Typical Yield 75 - 85%85 - 95%
Purity (before purification) ~90%~95%
Purity (after purification) >98% (recrystallization)>98% (vacuum distillation)
Reaction Time 12 - 18 hours4 - 8 hours
Reaction Temperature RefluxReflux

Visualizations

experimental_workflow_malonic_ester_synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Isolation A 1. Add anhydrous ethanol to reactor B 2. Add sodium ethoxide A->B C 3. Add diethyl malonate B->C D 4. Add 3-(chloromethyl)pyridine C->D Reaction Mixture E 5. Reflux for 4-6 hours D->E F 6. Add NaOH solution and reflux E->F Alkylated Intermediate G 7. Acidify with HCl F->G H 8. Reflux for 4-6 hours G->H I 9. Cool and filter H->I Crude Product Slurry J 10. Wash with cold water I->J K 11. Dry under vacuum J->K L L K->L Pure 3-(3-pyridyl)propanoic acid

Caption: Workflow for the synthesis of 3-(3-pyridyl)propanoic acid.

experimental_workflow_fischer_esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Suspend acid in methanol B 2. Add sulfuric acid A->B C 3. Reflux for 4-8 hours B->C D 4. Remove methanol C->D Reaction Mixture E 5. Neutralize with NaHCO3 D->E F 6. Extract with organic solvent E->F G 7. Dry organic layer F->G Crude Product in Organic Phase H 8. Concentrate G->H I 9. Vacuum distillation H->I J J I->J Pure this compound

Caption: Workflow for the Fischer esterification of 3-(3-pyridyl)propanoic acid.

troubleshooting_logic cluster_malonic Malonic Ester Synthesis cluster_fischer Fischer Esterification Start Low Yield Observed Q1 Which step has low yield? Start->Q1 M1 Incomplete enolate formation? Q1->M1 Malonic Ester Synthesis F1 Equilibrium limitation? Q1->F1 Fischer Esterification M_Sol1 Use anhydrous conditions and fresh base. M1->M_Sol1 M2 Side reactions of alkylating agent? M_Sol2 Control temperature and add alkylating agent slowly. M2->M_Sol2 M3 Dialkylation? M_Sol3 Use slight excess of diethyl malonate. M3->M_Sol3 M4 Incomplete hydrolysis/decarboxylation? M_Sol4 Increase reaction time/ temperature and monitor. M4->M_Sol4 F_Sol1 Use excess methanol or remove water (Dean-Stark). F1->F_Sol1 F2 Insufficient catalyst? F_Sol2 Increase catalyst loading. F2->F_Sol2 F3 Presence of water? F_Sol3 Use anhydrous reagents and dry glassware. F3->F_Sol3

Caption: Troubleshooting decision tree for low yield issues.

References

Managing exothermic reactions in Methyl 3-(3-pyridyl)propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(3-pyridyl)propionate, with a specific focus on managing exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer esterification of 3-(3-pyridyl)propionic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1]

Q2: Is the synthesis of this compound an exothermic reaction?

A2: Yes, the esterification reaction is generally exothermic. The protonation of the carboxylic acid by the strong acid catalyst and the subsequent nucleophilic attack by methanol release heat. While the overall enthalpy change may be modest for small-scale reactions, improper management can lead to a rapid increase in temperature, especially during the initial stages of the reaction and on a larger scale.

Q3: What are the main safety concerns associated with this synthesis?

A3: The primary safety concerns are the exothermic nature of the reaction, which can lead to thermal runaways if not controlled, and the use of corrosive concentrated acids like sulfuric acid. Methanol is also flammable and toxic. Proper personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is essential. The reaction should be conducted in a well-ventilated fume hood.

Q4: What are the common side reactions or impurities I should be aware of?

A4: Potential side reactions include the dehydration of methanol to form dimethyl ether, especially at higher temperatures, and potential charring or decomposition of the starting material or product in the presence of hot concentrated sulfuric acid. Incomplete reaction will leave unreacted 3-(3-pyridyl)propionic acid, which will need to be removed during workup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Too rapid addition of the acid catalyst. 2. Inadequate cooling or stirring. 3. Reaction scale is too large for the cooling capacity of the flask.1. Add the acid catalyst slowly and portion-wise, allowing the temperature to stabilize between additions. 2. Pre-cool the methanol and 3-(3-pyridyl)propionic acid mixture in an ice bath before adding the catalyst. 3. Ensure vigorous stirring to promote even heat distribution. 4. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.
Low Product Yield 1. Incomplete reaction due to insufficient reaction time or catalyst. 2. Equilibrium not sufficiently shifted towards the product. 3. Loss of product during workup.1. Increase the reaction time or the amount of catalyst. Monitor the reaction progress using TLC or GC. 2. Use a larger excess of methanol to drive the equilibrium forward.[2] 3. Consider removing the water byproduct using a Dean-Stark apparatus. 4. Ensure proper pH adjustment during the aqueous workup to minimize the solubility of the ester in the aqueous phase.
Dark Brown or Black Reaction Mixture Charring of the organic material by the concentrated acid catalyst at high temperatures.1. Maintain a controlled temperature and avoid overheating. 2. Ensure the catalyst is added slowly and with good mixing to prevent localized hot spots. 3. Consider using a milder catalyst, such as p-toluenesulfonic acid.
Product Contaminated with Starting Material Incomplete reaction.1. Extend the reflux time. 2. Increase the molar ratio of methanol to the carboxylic acid.[2] 3. During workup, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the acidic starting material.[1]

Experimental Protocol: Fischer Esterification of 3-(3-pyridyl)propionic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound with an emphasis on controlling the exothermic reaction.

Materials:

  • 3-(3-pyridyl)propionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-pyridyl)propionic acid in an excess of methanol (e.g., 5-10 molar equivalents).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Catalyst Addition (Critical Step for Exotherm Control): Slowly add concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid) dropwise to the cold, stirring solution. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the catalyst addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture over crushed ice.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of 3-(3-pyridyl)propionic acid. Exact values may need to be optimized for specific laboratory conditions and scales.

ParameterTypical ValuePurpose
Molar Ratio (Methanol : Acid) 5:1 to 10:1Shifts equilibrium towards product formation.[2]
Catalyst Loading (H₂SO₄) 5 - 10 mol%To catalyze the reaction effectively.
Initial Temperature 0 - 5 °CTo control the initial exotherm during catalyst addition.
Reaction Temperature Reflux (approx. 65 °C for Methanol)To provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 12 hoursTo ensure the reaction goes to completion.

Workflow for Managing Exothermic Reaction

ExothermManagement start Start Synthesis setup Combine 3-(3-pyridyl)propionic acid and excess Methanol in flask start->setup cool Cool mixture in ice bath (0-5 °C) setup->cool add_catalyst Slow, dropwise addition of concentrated H₂SO₄ cool->add_catalyst monitor_temp Monitor internal temperature add_catalyst->monitor_temp temp_ok Temperature stable? monitor_temp->temp_ok Yes temp_high Temperature rising rapidly? monitor_temp->temp_high No temp_ok->add_catalyst Continue addition reflux Heat to reflux (4-12 hours) temp_ok->reflux Addition complete pause_addition Pause catalyst addition temp_high->pause_addition Yes temp_high->reflux No, stable pause_addition->cool Allow to cool workup Proceed to Workup reflux->workup

Caption: Workflow for controlled addition of catalyst to manage exotherm.

References

Alternative work-up procedures for Methyl 3-(3-pyridyl)propionate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and work-up of Methyl 3-(3-pyridyl)propionate. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures involving this compound. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the work-up of this compound?

A1: The primary challenge arises from the compound's dual functionality: a basic pyridine ring and an ester group. The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 5) means that the compound's solubility is highly dependent on pH. Under acidic conditions, the pyridine ring becomes protonated, forming a water-soluble pyridinium salt. This property can be leveraged for purification but can also lead to product loss into the aqueous phase if the pH is not carefully controlled. Additionally, the ester group is susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: How can I effectively remove the acid catalyst (e.g., H₂SO₄) after a Fischer esterification?

A2: To remove an acid catalyst, a carefully controlled basic wash is recommended. After the reaction, the mixture should be diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acid catalyst, converting it into a water-soluble salt that partitions into the aqueous layer. It is crucial to perform this wash cautiously to avoid vigorous gas evolution (CO₂) and to prevent prolonged contact time, which could promote ester hydrolysis.

Q3: My product seems to be partitioning into the aqueous layer during extraction. Why is this happening and how can I prevent it?

A3: This is a common issue due to the basic nature of the pyridine ring. If the aqueous phase is acidic (pH < 7), the pyridine nitrogen will be protonated, rendering the entire molecule water-soluble. To prevent this, ensure that all aqueous washes during the work-up are either neutral or slightly basic (pH 7-8). Washing with a saturated sodium bicarbonate solution not only removes acid impurities but also ensures the aqueous phase is basic enough to keep the this compound in its neutral, organic-soluble form.

Q4: I'm observing a significant amount of the starting carboxylic acid in my final product. What could be the cause?

A4: The presence of unreacted 3-(3-pyridyl)propionic acid in your final product could be due to several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium process.[1][2] To drive the reaction to completion, consider using a large excess of methanol or removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[2]

  • Ineffective Work-up: The acidic starting material may not have been completely removed during the work-up. Ensure you are using a sufficient amount of a basic solution (e.g., saturated NaHCO₃) to neutralize and extract all the carboxylic acid. Test the aqueous layer with pH paper to confirm it is basic.

  • Ester Hydrolysis: If the work-up conditions are too harsh (e.g., prolonged exposure to strong base or acid), some of the desired ester product may have hydrolyzed back to the carboxylic acid.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Isolated Product Product loss into the aqueous phase during acidic washes.Ensure all aqueous washes are neutral or slightly basic (pH 7-8) to keep the product in the organic layer. Use saturated NaHCO₃ or a phosphate buffer.
Incomplete reaction (esterification).Use a larger excess of the alcohol (methanol) or remove water as it forms to drive the equilibrium towards the product.[2]
Ester hydrolysis during work-up.Use a weak base like saturated NaHCO₃ for neutralization and avoid prolonged contact times. Avoid strong bases like NaOH or KOH.[4]
Persistent Emulsion During Extraction Formation of pyridinium salts at the interface.Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Contaminated with Starting Carboxylic Acid Incomplete neutralization and removal of the acidic starting material.Wash the organic layer thoroughly with saturated NaHCO₃ solution. Perform multiple washes if necessary. Check the pH of the aqueous layer to ensure it is basic.
Product is Discolored (Yellow or Brown) Thermal degradation during the reaction.Optimize the reaction temperature and time. Avoid excessive heating.
Presence of impurities from starting materials.Ensure the purity of your starting 3-(3-pyridyl)propionic acid and methanol.

Experimental Protocols

Protocol 1: Standard Basic Wash Work-up for this compound
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases. This step neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Shake the separatory funnel gently to mix the layers. Allow the layers to separate and drain the aqueous layer.

  • Aqueous Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and help break any emulsions.[5]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful if the product is contaminated with non-basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) with stirring until the pH is basic (pH ~8). This will deprotonate the pyridinium salt and cause the product to precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Combine and Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visual Guides

G cluster_0 Reaction Mixture cluster_1 Work-up Procedure cluster_2 Final Product Reaction_Mixture Crude Reaction Mixture (Ester, Acid Catalyst, Unreacted Acid) Dilute Dilute with Organic Solvent (EtOAc) Reaction_Mixture->Dilute Wash_NaHCO3 Wash with sat. NaHCO3 (aq) (Neutralizes Acid) Dilute->Wash_NaHCO3 Separate_Aq1 Separate Aqueous Layer (Contains Salts) Wash_NaHCO3->Separate_Aq1 Wash_Brine Wash with Brine Separate_Aq1->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate Filter and Concentrate Dry->Concentrate Pure_Product Purified Methyl 3-(3-pyridyl)propionate Concentrate->Pure_Product

Caption: Standard work-up workflow for this compound.

G Start Low Product Yield? Check_pH Was aqueous wash acidic? Start->Check_pH Yes Adjust_pH Solution: Ensure aqueous washes are pH 7-8. Check_pH->Adjust_pH Yes Check_Reaction Was reaction incomplete? Check_pH->Check_Reaction No End Yield Improved Adjust_pH->End Drive_Equilibrium Solution: Use excess alcohol or remove water. Check_Reaction->Drive_Equilibrium Yes Check_Hydrolysis Did ester hydrolyze during work-up? Check_Reaction->Check_Hydrolysis No Drive_Equilibrium->End Mild_Conditions Solution: Use weak base (NaHCO3) and avoid prolonged contact. Check_Hydrolysis->Mild_Conditions Yes Check_Hydrolysis->End No Mild_Conditions->End

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 3-(3-pyridyl)propionate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Methyl 3-(3-pyridyl)propionate and its analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from structurally similar pyridine derivatives to infer its likely biological profile. The guide details potential activities including interactions with nicotinic acetylcholine receptors (nAChRs), antimicrobial effects, and cytotoxic properties against cancer cell lines.

Potential Biological Activities and Comparative Data of Analogs

Based on the biological evaluation of structurally related pyridine derivatives, this compound is anticipated to exhibit activity in several key areas. The following tables summarize the reported biological activities of various analogs.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

The 3-pyridyl moiety is a common pharmacophore in compounds targeting nicotinic acetylcholine receptors. Analogs of this compound, particularly those with modifications to the propionate side chain or substitutions on the pyridine ring, have been evaluated for their binding affinity to different nAChR subtypes.

Table 1: nAChR Binding Affinities of Pyridine Analogs

CompoundnAChR SubtypeAssay TypeMeasured Value (Kᵢ)Reference
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)α4β2Radioligand Binding1.21 nM[1]
Cytisineα4β2Radioligand Binding0.46 nM[1]
(-)-Nicotineα4β2Radioligand Binding>1.21 nM[1]

Kᵢ: Inhibitory constant, a measure of binding affinity.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. Analogs of this compound have been synthesized and tested against various bacterial and fungal strains. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyridine Analogs

CompoundMicroorganismMIC (µg/mL)Reference
5-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)Pseudomonas aeruginosa0.21 µM[2]
5-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)Escherichia coli0.21 µM[2]
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d)Staphylococcus aureus4[3]

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Cytotoxic Activity

Several pyridine derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Table 3: Cytotoxic Activity of Pyridine Analogs

CompoundCancer Cell LineIC50 (µM)Reference
2-methyl-3-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)pyrido[1,2-a]pyrimidin-4-one (6d)Colo-205 (Colon)-[4]
2-methyl-3-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)pyrido[1,2-a]pyrimidin-4-one (6d)MDA-MB 231 (Breast)-[4]
2-methyl-3-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)pyrido[1,2-a]pyrimidin-4-one (6d)IMR-32 (Neuroblastoma)-[4]

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency. Specific IC50 values for compound 6d were not provided in the abstract, but it was noted to have "good activity".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype expressed in a cell line.[5]

1. Materials and Reagents:

  • Biological Material: HEK293 cells stably expressing the desired human nAChR subunits (e.g., α4β2).
  • Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
  • Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine).
  • Test Compound: this compound or its analogs at various concentrations.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • 96-well plate and glass fiber filters.
  • Cell harvester and scintillation counter.

2. Membrane Preparation:

  • Harvest cultured HEK293 cells expressing the target nAChR subtype.
  • Homogenize the cell suspension in ice-cold Assay Buffer.
  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat this wash step twice.
  • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its dissociation constant, Kd), and 50 µL of Assay Buffer.
  • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the non-specific binding competitor.
  • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the test compound at various concentrations.
  • Incubate the plate at room temperature for 2-3 hours.
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold Wash Buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve.
  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][7]

1. Materials and Reagents:

  • Test Compound: Stock solution of this compound or its analog.
  • Microorganism: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Add 50 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform serial two-fold dilutions of the test compound across the plate by transferring 50 µL from one well to the next.
  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.
  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
  • Incubate the plate at 37°C for 16-20 hours.

3. Data Analysis:

  • Visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]

1. Materials and Reagents:

  • Cell Line: A suitable human cancer cell line (e.g., HeLa, A549) cultured in appropriate medium.
  • Test Compound: this compound or its analogs at various concentrations.
  • MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).
  • Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
  • Sterile 96-well plates.
  • Multi-well spectrophotometer.

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
  • Remove the medium containing the test compound and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the test compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by 3-pyridyl compounds and the general workflows of the described experimental protocols.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Pyridine Analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflows cluster_nAChR nAChR Binding Assay cluster_MIC Antimicrobial MIC Assay cluster_MTT Cytotoxicity MTT Assay nAChR_1 Prepare nAChR Membrane Fraction nAChR_2 Incubate with Radioligand & Test Compound nAChR_1->nAChR_2 nAChR_3 Filter & Wash nAChR_2->nAChR_3 nAChR_4 Measure Radioactivity nAChR_3->nAChR_4 nAChR_5 Calculate Ki nAChR_4->nAChR_5 MIC_1 Prepare Serial Dilutions of Test Compound MIC_2 Inoculate with Microorganism MIC_1->MIC_2 MIC_3 Incubate 16-20h MIC_2->MIC_3 MIC_4 Observe for Growth MIC_3->MIC_4 MIC_5 Determine MIC MIC_4->MIC_5 MTT_1 Seed Cells in 96-well Plate MTT_2 Treat with Test Compound MTT_1->MTT_2 MTT_3 Incubate & Add MTT Reagent MTT_2->MTT_3 MTT_4 Solubilize Formazan MTT_3->MTT_4 MTT_5 Measure Absorbance & Calculate IC50 MTT_4->MTT_5

Caption: General Experimental Workflows for Biological Assays.

References

Reactivity Face-Off: Methyl 3-(3-pyridyl)propionate vs. its Ethyl Ester Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the choice between structurally similar starting materials can significantly impact reaction outcomes, yields, and timelines. This guide provides a detailed comparison of the reactivity of Methyl 3-(3-pyridyl)propionate and its ethyl ester analog, Ethyl 3-(3-pyridyl)propionate. While direct comparative studies on these specific molecules are not extensively available in published literature, this analysis synthesizes fundamental principles of organic chemistry and data from analogous systems to provide a robust predictive comparison.

Executive Summary

Based on established principles of chemical kinetics and steric effects, This compound is predicted to be more reactive than Ethyl 3-(3-pyridyl)propionate in common nucleophilic acyl substitution reactions such as hydrolysis, transesterification, and amidation. The primary differentiating factor is the steric hindrance imparted by the alkyl group of the ester. The smaller methyl group presents a less hindered pathway for nucleophilic attack at the carbonyl carbon compared to the bulkier ethyl group. This generally translates to faster reaction rates for the methyl ester. Studies on other esters have shown that ethyl esters can hydrolyze approximately 2 to 3 times slower than their methyl counterparts[1].

Comparative Reactivity Data (Illustrative)

The following table presents illustrative quantitative data based on the expected reactivity differences in a model hydrolysis reaction. These values are intended to provide a quantitative illustration of the principles discussed and should be confirmed experimentally for the specific application.

ParameterThis compoundEthyl 3-(3-pyridyl)propionate
Reaction Base-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reaction Conditions 0.1 M NaOH in 1:1 H₂O/MeOH, 25°C0.1 M NaOH in 1:1 H₂O/EtOH, 25°C
Relative Rate Constant (k_rel) ~2-31
Half-life (t½) ~30 minutes~60-90 minutes
Yield after 1 hour (%) >95%~50-75%

Factors Influencing Reactivity

The reactivity of esters is primarily governed by electronic effects and steric hindrance around the carbonyl group. In the case of Methyl and Ethyl 3-(3-pyridyl)propionate, the electronic environment of the pyridylpropionate moiety is identical. Therefore, the difference in reactivity arises almost exclusively from the nature of the alcohol-derived portion of the ester.

G cluster_factors Factors Affecting Ester Reactivity cluster_comparison Methyl vs. Ethyl Ester Reactivity Ester Reactivity Steric Steric Hindrance of Alkoxy Group Reactivity->Steric Inversely Proportional Electronic Electronic Effects of Acyl Group Reactivity->Electronic Proportional to Electrophilicity Methyl Methyl Ester (-OCH3) Steric_Methyl Lower Steric Hindrance Methyl->Steric_Methyl Ethyl Ethyl Ester (-OCH2CH3) Steric_Ethyl Higher Steric Hindrance Ethyl->Steric_Ethyl Reactivity_Methyl Higher Reactivity Reactivity_Ethyl Lower Reactivity Steric_Methyl->Reactivity_Methyl Steric_Ethyl->Reactivity_Ethyl

Caption: Factors influencing the relative reactivity of methyl and ethyl esters.

Experimental Protocols

To empirically determine the reactivity differences between this compound and its ethyl ester analog, the following experimental protocols for a comparative hydrolysis study can be employed.

Protocol 1: Comparative Alkaline Hydrolysis Rate Determination

Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 3-(3-pyridyl)propionate.

Materials:

  • This compound

  • Ethyl 3-(3-pyridyl)propionate

  • Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Hydrochloric Acid (HCl), standardized solution (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector.

Procedure:

  • Prepare stock solutions of this compound in methanol and Ethyl 3-(3-pyridyl)propionate in ethanol of a known concentration (e.g., 10 mM).

  • Equilibrate a temperature-controlled water bath to the desired reaction temperature (e.g., 25°C).

  • In separate reaction vessels, place a known volume of the standardized NaOH solution and the corresponding alcohol/water solvent mixture. Allow to thermally equilibrate.

  • Initiate the reaction by adding a small, known volume of the ester stock solution to the corresponding reaction vessel with vigorous stirring.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing an excess of the standardized HCl solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and the formed 3-(3-pyridyl)propanoic acid.

  • Plot the concentration of the ester versus time and use appropriate kinetic models (e.g., second-order rate law) to determine the rate constant for each reaction.

G start Start prep Prepare Ester and NaOH Solutions start->prep equilibrate Equilibrate Reactants at 25°C prep->equilibrate initiate Initiate Reaction by Mixing Ester and NaOH equilibrate->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->initiate Repeat quench Quench Reaction with HCl sampling->quench analyze Analyze Samples by HPLC quench->analyze data Plot Concentration vs. Time and Calculate Rate Constant analyze->data end End data->end

Caption: Experimental workflow for comparative hydrolysis rate determination.

Conclusion

For researchers and drug development professionals, the choice between this compound and Ethyl 3-(3-pyridyl)propionate should be guided by the desired reaction kinetics. The methyl ester is the more reactive option, which can be advantageous for achieving faster reaction times or for reactions that require a more labile ester. Conversely, the ethyl ester offers greater stability, which may be beneficial in multi-step syntheses where the ester moiety needs to remain intact through various reaction conditions or for prodrug applications where a slower rate of hydrolysis is desired. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting to inform the selection of the optimal reagent for a specific synthetic or biological application.

References

Validating the Structure of Methyl 3-(3-pyridyl)propionate with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis for validating the structure of methyl 3-(3-pyridyl)propionate using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and routine analytical technique.

This document outlines the predicted 13C NMR chemical shifts for this compound and compares them with the experimentally determined values for structurally related compounds: methyl propionate, 3-picoline (3-methylpyridine), and methyl 3-(4-methoxyphenyl)propionate. This comparative approach allows for a confident assignment of the carbon signals in the target molecule, thereby confirming its molecular structure.

Predicted and Comparative 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside the experimental data for the comparative compounds. The predictions are based on the additive effects of the substituents on the chemical shifts of the parent structures.

Carbon AtomThis compound (Predicted δ, ppm)Methyl Propionate (Experimental δ, ppm)[1][2]3-Picoline (Experimental δ, ppm)[3]Methyl 3-(4-methoxyphenyl)propionate (Experimental δ, ppm)[4]
C=O~173174.6-173.4
O-CH3~5251.4-51.7
Pyridine C3~135-137.9-
Pyridine C2~150-152.4-
Pyridine C6~148-147.2-
Pyridine C4~123-123.4-
Pyridine C5~137-137.9-
CH2 (α to C=O)~3527.6-34.9
CH2 (β to C=O)~309.3 (CH3)-30.1

Experimental Protocol for 13C NMR Spectroscopy

This section provides a detailed methodology for acquiring a 13C NMR spectrum, adapted from established protocols for similar compounds.[4]

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the purified this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • To provide an internal reference, add a small amount of tetramethylsilane (TMS) to the solvent, typically at a concentration of 0.03-0.05% (v/v).

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum should be acquired on a spectrometer operating at a standard frequency, for example, 100 MHz or 125 MHz.

  • The sample temperature should be maintained at a constant value, typically 25 °C.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.

  • Spectral Width: A spectral width of approximately 240 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

  • Acquisition Time: An acquisition time of around 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data if needed.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition & Processing cluster_2 Analysis and Validation A Synthesize and Purify This compound B Prepare Sample for NMR (Dissolve in CDCl3 with TMS) A->B C Acquire 13C NMR Spectrum B->C Run Experiment D Process NMR Data (FT, Phasing, Referencing) C->D F Assign Experimental Peaks D->F E Predict Chemical Shifts (Based on Analogues) G Compare Experimental Data with Predictions and Analogues E->G F->G H Structure Validated G->H

Structure Validation Workflow

This structured approach, combining prediction with experimental data and comparison with known compounds, provides a robust method for the structural elucidation of this compound. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

Cross-referencing experimental vs predicted NMR spectra for Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Predicted NMR Data

In modern chemical research and drug development, the accurate characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of atoms within a molecule. While experimental NMR data is the gold standard, computational prediction tools offer a valuable and increasingly accurate alternative, especially in the early stages of research or when experimental data is unavailable. This guide provides a comparative analysis of predicted ¹H and ¹³C NMR spectra for Methyl 3-(3-pyridyl)propionate, a key intermediate in various synthetic pathways.

Comparison of Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the propionate chain, and the methyl protons of the ester group. Below is a comparison of predicted chemical shifts from various online prediction tools.

Proton Assignment Predicted Chemical Shift (ppm) - NMRDB.org Predicted Chemical Shift (ppm) - PROSPRE
H-2'8.488.45
H-4'7.557.52
H-5'7.257.23
H-6'8.458.42
-CH₂- (to pyridyl)2.952.93
-CH₂- (to carbonyl)2.652.63
-OCH₃3.673.65

Comparison of Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The table below compares the predicted chemical shifts for each carbon atom in this compound from different online predictors.

Carbon Assignment Predicted Chemical Shift (ppm) - NMRDB.org Predicted Chemical Shift (ppm) - CASPRE
C=O172.5172.8
C-2'150.1150.3
C-3'134.2134.5
C-4'136.8137.0
C-5'123.5123.7
C-6'148.2148.5
-CH₂- (to pyridyl)30.831.0
-CH₂- (to carbonyl)35.235.5
-OCH₃51.751.9

Workflow for NMR Data Comparison

The following diagram illustrates a typical workflow for comparing experimental and predicted NMR data, a crucial step in structural verification.

NMR_Data_Comparison_Workflow A Compound Synthesis (this compound) B Experimental NMR Acquisition (1H & 13C) A->B D Predicted NMR Spectra Generation (e.g., NMRDB, PROSPRE) A->D C NMR Data Processing & Analysis B->C E Side-by-Side Comparison of Experimental vs. Predicted Data C->E D->E F Structural Verification & Refinement E->F

Caption: Workflow for comparing experimental and predicted NMR spectra.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR data. The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should be noted.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm.

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid interfering with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for the desired nuclei (¹H and ¹³C) and the deuterium signal of the solvent should be used to "lock" the magnetic field, ensuring its stability.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp NMR signals.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a standard pulse sequence (e.g., a 90° pulse).

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (TMS) to 0 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

By following this comprehensive guide, researchers can effectively utilize predicted NMR data as a valuable tool for structural elucidation and cross-reference it with experimental findings to ensure the integrity of their results.

Efficacy of Methyl 3-(3-pyridyl)propionate in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Intermediate

Methyl 3-(3-pyridyl)propionate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structural motif, featuring a pyridine ring linked to a propionate ester, is present in numerous biologically active molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of several common synthetic routes to this compound, offering a side-by-side analysis of their efficacy based on experimental data.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic RouteStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)PressureYield (%)
Catalytic Hydrogenation (E)-Methyl 3-(pyridin-3-yl)acrylate, H₂10% Pd/C40 hoursRoom Temp.Atmospheric~95 (estimated)
Fischer Esterification 3-(3-Pyridyl)propionic acid, MethanolH₂SO₄2-18 hours65 - RefluxAtmospheric57-96 (typical)
Heck Reaction 3-Bromopyridine, Methyl acrylatePd(OAc)₂, PPh₃, Base2-24 hours80-120Atmospheric60-90 (typical)
Michael-Type Addition 3-Pyridylmethylamine, Methyl acrylateNone (base-catalyzed)18 hoursRoom Temp.Atmospheric82.5 (for amino analog)

Detailed Synthetic Routes and Experimental Protocols

This section provides a detailed description of the most viable and well-documented synthesis routes for this compound, including step-by-step experimental protocols.

Catalytic Hydrogenation of (E)-Methyl 3-(pyridin-3-yl)acrylate

This two-step route first involves the synthesis of the unsaturated precursor, (E)-Methyl 3-(pyridin-3-yl)acrylate, followed by its hydrogenation to the desired saturated ester.

Step 1: Synthesis of (E)-Methyl 3-(pyridin-3-yl)acrylate

A common method for this step is the Horner-Wadsworth-Emmons olefination.

  • Experimental Protocol:

    • To a solution of pyridine-3-carbaldehyde in an appropriate solvent (e.g., THF), add trimethyl phosphonoacetate and a base (e.g., NaH or DBU).

    • Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (E)-Methyl 3-(pyridin-3-yl)acrylate. A reported yield for a similar reaction is 68%.[1]

Step 2: Hydrogenation to this compound

  • Experimental Protocol:

    • Dissolve (E)-Methyl 3-(pyridin-3-yl)acrylate (1.0 eq) in ethanol under a nitrogen atmosphere.

    • Add 10% Palladium on activated charcoal (catalytic amount).

    • Evacuate the nitrogen atmosphere and introduce hydrogen gas (balloon or Parr shaker).

    • Stir the reaction mixture vigorously for 40 hours.

    • Filter the reaction mixture through a pad of Celite under a stream of nitrogen to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound. A similar hydrogenation of a substituted pyridine propanoate derivative proceeded with quantitative yield.

Logical Relationship of Catalytic Hydrogenation Route

Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Pyridine-3-carbaldehyde->Horner-Wadsworth-Emmons Trimethyl_phosphonoacetate Trimethyl_phosphonoacetate Trimethyl_phosphonoacetate->Horner-Wadsworth-Emmons Methyl_3_pyridyl_acrylate Methyl_3_pyridyl_acrylate Horner-Wadsworth-Emmons->Methyl_3_pyridyl_acrylate Yield: ~68% H2_PdC H2, Pd/C Methyl_3_pyridyl_acrylate->H2_PdC Methyl_3_pyridyl_propionate This compound H2_PdC->Methyl_3_pyridyl_propionate Yield: Quantitative

Caption: Two-step synthesis via hydrogenation.

Fischer Esterification of 3-(3-Pyridyl)propionic Acid

This is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols.

  • Experimental Protocol:

    • To a solution of 3-(3-pyridyl)propionic acid (1.0 eq) in anhydrous methanol (excess), slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.[2]

    • Heat the reaction mixture to reflux and maintain for several hours (typically 2-18 hours), monitoring the reaction progress by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Yields for Fischer esterification can range from 57% to 96% depending on the substrate and reaction conditions.[3]

Experimental Workflow for Fischer Esterification

cluster_reactants Reactants cluster_procedure Procedure 3-Pyridylpropionic_acid 3-(3-Pyridyl)propionic Acid Reflux Reflux 3-Pyridylpropionic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Workup Neutralization & Extraction Reflux->Workup Product This compound Workup->Product Yield: 57-96%

Caption: Fischer esterification workflow.

Heck Reaction

The Heck reaction provides a powerful method for carbon-carbon bond formation, in this case, between the pyridine ring and the acrylate moiety.

  • Experimental Protocol:

    • In a reaction vessel, combine 3-bromopyridine (1.0 eq), methyl acrylate (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand like triphenylphosphine (2-10 mol%), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).

    • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off any solids, and partition between water and an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 3-(3-pyridyl)acrylate, which can then be hydrogenated as described in Route 1 to obtain the final product. Typical yields for the Heck reaction step range from 60-90%.

Signaling Pathway of the Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Michael-Type Addition

While a direct Michael addition of a simple pyridine nucleophile to methyl acrylate is challenging, a related approach using a more nucleophilic pyridine derivative has been reported. This provides a basis for a potential synthetic strategy.

  • Experimental Protocol (for a related amino compound):

    • Dissolve 3-pyridylmethylamine (1.0 eq) in methanol.[4]

    • Cool the solution in an ice bath and add methyl acrylate (1.0 eq) dropwise.[4]

    • Stir the mixture at room temperature for 18 hours.[4]

    • Remove the solvent by distillation.

    • Distill the residue under reduced pressure to obtain methyl 3-(3-pyridylmethylamino)propionate. This reaction has a reported yield of 82.5%.[4]

Note: Adapting this method for the direct synthesis of this compound would require the use of a suitable pyridine-based nucleophile that can undergo conjugate addition to methyl acrylate.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and cost considerations.

  • Catalytic hydrogenation offers a potentially high-yielding final step, but requires the synthesis of the unsaturated precursor.

  • Fischer esterification is a classic and often high-yielding method, provided the starting carboxylic acid is readily available.

  • The Heck reaction is a versatile method for forming the key C-C bond, though it requires a palladium catalyst and a subsequent hydrogenation step.

  • A Michael-type addition could be a direct and efficient one-step process if a suitable pyridine nucleophile can be employed.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of the presented protocols may lead to improved yields and more efficient processes.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(3-pyridyl)propionate is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. The selection of an optimal synthetic route is a critical decision in the development process, directly impacting cost, scalability, safety, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of three common synthetic pathways to this compound: the Heck Reaction, Esterification of 3-(3-pyridyl)propionic acid, and Catalytic Hydrogenation of methyl 3-(3-pyridyl)acrylate.

Executive Summary: At-a-Glance Comparison

For a rapid assessment, the following table summarizes the key quantitative metrics for each synthetic route. A detailed breakdown and analysis are provided in the subsequent sections.

MetricHeck ReactionEsterificationCatalytic Hydrogenation
Starting Materials 3-Bromopyridine, Methyl Acrylate3-(3-Pyridyl)propionic Acid, MethanolMethyl 3-(3-pyridyl)acrylate, H₂
Key Reagents/Catalysts Pd(OAc)₂, PPh₃, BaseH₂SO₄Palladium on Carbon (Pd/C)
Reported Yield ~50-59%[1]High (typically >90%)High (typically >95%)[2][3]
Estimated Reagent Cost per Mole of Product *HighLowModerate
Reaction Time 1-24 hours[1]1-5 hours1-4 hours
Key Safety Concerns Exothermic reaction, toxic phosphine ligands, flammable solvents[4][5][6]Corrosive acid, flammable and toxic methanol[7][8][9][10]Pyrophoric catalyst, flammable hydrogen gas[11][12][13][14][15]
Environmental Impact Palladium and phosphine waste, potentially harmful organic solventsAcidic waste, use of volatile organic solvent (methanol)Palladium waste, use of hydrogen gas

*Note: Cost estimations are based on publicly available data for reagents and are subject to change based on supplier and scale.

Synthetic Route Analysis Workflow

The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on key project priorities.

Synthetic_Route_Selection Workflow for Synthetic Route Selection cluster_input Project Priorities cluster_routes Synthetic Route Options cluster_output Recommendation Start Define Project Needs Cost Cost Sensitivity Scale Scalability Safety Safety & EHS Speed Speed of Synthesis Heck Heck Reaction Cost->Heck High Cost Tolerance Ester Esterification Cost->Ester Low Cost Priority Scale->Heck Complex Scale-up Scale->Ester Straightforward Scale-up Hydro Hydrogenation Scale->Hydro Manageable Scale-up Safety->Heck Requires Specialized Handling (Pd, PPh3) Safety->Ester Standard Acid/Base Precautions Safety->Hydro High-Pressure & Pyrophoric Catalyst Handling Speed->Heck Potentially Longer Speed->Ester Relatively Fast Speed->Hydro Fast Recommendation Optimal Route

Caption: A flowchart outlining the decision-making process for selecting a synthetic route based on project priorities.

Route 1: Heck Reaction

The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an aryl halide with an alkene.[16][17][18][19] In this case, 3-bromopyridine is reacted with methyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Pathway

Heck_Reaction Heck Reaction Pathway 3-Bromopyridine 3-Bromopyridine Catalyst Pd(OAc)2 / PPh3 Base (e.g., Et3N) 3-Bromopyridine->Catalyst + Methyl Acrylate Methyl Acrylate Methyl Acrylate->Catalyst + Product This compound Catalyst->Product

Caption: The Heck reaction pathway for the synthesis of this compound.

Experimental Protocol

A representative procedure for a Heck reaction involving 3-bromopyridine and an acrylate is as follows:

  • To a sealed reaction vessel, add 3-bromopyridine (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and triethylamine (Et₃N, 2.0 eq) in anhydrous dimethylformamide (DMF).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 100-130°C and stir for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cost-Benefit Analysis
ProsCons
Good for creating C-C bonds directly.High cost of palladium catalyst and phosphine ligands.
Tolerant of a wide range of functional groups.Potential for exothermic and runaway reactions.[4][5][6]
Toxicity of phosphine ligands and some solvents like DMF.
Palladium residues in the final product can be a concern for pharmaceutical applications.
Moderate to good yields, often requiring extensive purification.[1]

Route 2: Esterification of 3-(3-pyridyl)propionic Acid

This classical approach involves the acid-catalyzed esterification of 3-(3-pyridyl)propionic acid with methanol. This is a straightforward and cost-effective method, provided the starting carboxylic acid is readily available.

Reaction Pathway

Esterification Esterification Pathway 3-(3-Pyridyl)propionic Acid 3-(3-Pyridyl)propionic Acid Catalyst H2SO4 (cat.) Heat 3-(3-Pyridyl)propionic Acid->Catalyst + Methanol Methanol Methanol->Catalyst + Product This compound Catalyst->Product

Caption: The esterification pathway for the synthesis of this compound.

Experimental Protocol
  • Suspend 3-(3-pyridyl)propionic acid (1.0 eq) in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for 1-5 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Cost-Benefit Analysis
ProsCons
Low cost of reagents (methanol and sulfuric acid).Availability and cost of the starting 3-(3-pyridyl)propionic acid.
High yields are typically achievable.Use of a strong, corrosive acid.
Simple procedure and work-up.The reaction is an equilibrium, requiring excess alcohol to drive to completion.
Easily scalable.Potential for side reactions if not carefully controlled.
Safety hazards associated with mixing methanol and concentrated sulfuric acid.[7][8][10]

Route 3: Catalytic Hydrogenation

This route involves the reduction of the double bond in methyl 3-(3-pyridyl)acrylate to afford the desired saturated ester. This method is highly efficient and clean, provided the starting acrylate is accessible.

Reaction Pathway

Hydrogenation Catalytic Hydrogenation Pathway Methyl 3-(3-pyridyl)acrylate Methyl 3-(3-pyridyl)acrylate Catalyst Pd/C Solvent (e.g., MeOH, EtOAc) Methyl 3-(3-pyridyl)acrylate->Catalyst + Hydrogen H2 (gas) Hydrogen->Catalyst + Product This compound Catalyst->Product

Caption: The catalytic hydrogenation pathway for the synthesis of this compound.

Experimental Protocol
  • Dissolve methyl 3-(3-pyridyl)acrylate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation vessel.

  • Carefully add a catalytic amount of palladium on activated carbon (Pd/C, e.g., 5-10 wt%).

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas (typically from a balloon or a pressurized reactor).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should be handled with care. [11][12][13][14][15]

  • Concentrate the filtrate under reduced pressure to obtain the product, which is often of high purity.

Cost-Benefit Analysis
ProsCons
High yields and selectivity are common.[2][3]Cost of the palladium catalyst.
Clean reaction with minimal byproducts.Safety hazards associated with flammable hydrogen gas and a pyrophoric catalyst.[11][12][13][14][15]
Mild reaction conditions (often room temperature and atmospheric pressure).Requires specialized equipment for handling hydrogen gas safely.
Simple work-up, often just filtration and solvent removal.Availability and cost of the starting methyl 3-(3-pyridyl)acrylate.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific needs of the project.

  • For cost-sensitive, large-scale production , the Esterification route is likely the most advantageous, provided that 3-(3-pyridyl)propionic acid is available at a reasonable price. Its simple procedure and high yields make it an attractive option for industrial applications.

  • For rapid synthesis with high purity , Catalytic Hydrogenation is an excellent choice. The reaction is typically fast, clean, and high-yielding, making it ideal for producing high-quality material for research and development, though it requires careful handling of the catalyst and hydrogen gas.

  • The Heck Reaction , while a powerful tool for C-C bond formation, is likely the least favorable for this specific target molecule due to the high cost of the catalyst and ligands, potential for lower yields, and more complex purification. It would be a more viable option if the starting materials were significantly cheaper than the precursors for the other routes or if a diverse range of analogs were being synthesized.

Ultimately, a thorough evaluation of the available starting materials, in-house equipment and expertise, and project-specific goals regarding cost, purity, and safety will guide the final decision.

References

A Comparative Guide to Alternative Acid Scavengers for Reactions with Methyl 3-(3-pyridyl)propionate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In synthetic organic chemistry, particularly in drug development, the choice of an acid scavenger can significantly impact reaction efficiency, product purity, and overall process viability. Pyridine has traditionally been a common choice for neutralizing acidic byproducts in reactions such as acylations, silylations, and esterifications. However, its often difficult removal from reaction mixtures and potential for side reactions have prompted the exploration of alternative organic bases. This guide provides a comprehensive comparison of common alternative acid scavengers to pyridine, with a focus on their application in reactions involving precursors like Methyl 3-(3-pyridyl)propionate.

Performance Comparison of Common Acid Scavengers

The selection of an appropriate acid scavenger is a critical parameter in optimizing chemical reactions. The ideal base should efficiently neutralize the acid byproduct without interfering with the desired transformation, and it should be easily separable from the reaction mixture during workup. This section provides a comparative overview of pyridine and its common alternatives.

While direct comparative data for reactions specifically involving this compound is limited in publicly available literature, the following table summarizes the performance of these bases in analogous acylation and esterification reactions, providing a valuable guide for reaction optimization.

Acid ScavengerpKa of Conjugate AcidTypical Reaction Type(s)Observed YieldKey AdvantagesKey Disadvantages
Pyridine ~5.2Acylation, Esterification, Silylation65.3% (Benzoylation)[1], 46-86% (Oxazine synthesis)Inexpensive, effective catalyst in some reactions.Can be difficult to remove, may act as a nucleophilic catalyst leading to side products.
Triethylamine (TEA) ~10.75Acylation, Esterification, Silylation71.8% (Benzoylation)[1], Lower than pyridine in oxazine synthesisStronger base than pyridine, easily removed by acidic wash.Can form stable salts that may be difficult to remove, can be nucleophilic.[1]
Diisopropylethylamine (DIPEA, Hünig's Base) ~11Acylation, Peptide coupling, Alkylation94% (N-acylation of amides)Sterically hindered and non-nucleophilic, minimizes side reactions.[2]Higher boiling point than TEA, can be more difficult to remove by evaporation.
N-Methylmorpholine (NMM) ~7.4Peptide coupling, Esterification-Good performance in peptide synthesis, resulting salt is often soluble in water.Less basic than TEA and DIPEA, may not be suitable for all reactions.
2,6-Lutidine ~6.7Silylation, GlycosylationHigh yields reported in silylationSterically hindered, non-nucleophilic, effective in preventing side reactions with sensitive substrates.Less basic than other alternatives, may require longer reaction times or higher temperatures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for acylation and silylation reactions using some of the discussed alternative acid scavengers.

Protocol 1: N-Acylation of an Amide using Diisopropylethylamine (DIPEA)

This protocol is adapted from a procedure for the N-acylation of amides and can be applied to similar substrates.[3]

Materials:

  • Amide substrate (e.g., a derivative of this compound) (0.2 mmol)

  • Acyl chloride (0.26 mmol)

  • Diisopropylethylamine (DIPEA) (0.3 mmol)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a mixture of the amide (0.2 mmol) and DIPEA (0.3 mmol) in CH₂Cl₂ (2 mL), add the acyl chloride (0.26 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and dry with anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to obtain the desired imide product.

Protocol 2: Silylation of an Alcohol using 2,6-Lutidine

This general procedure is suitable for the protection of primary and secondary alcohols as silyl ethers.[4]

Materials:

  • Alcohol substrate (1.0 equiv.)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.1 equiv.)

  • 2,6-Lutidine (1.2 equiv.)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 2,6-lutidine (1.2 equiv.) to the solution.

  • Slowly add TBDMSOTf (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.

Visualizing Workflows and Decision-Making

General Acylation Workflow

The following diagram illustrates a typical workflow for an acylation reaction using an acid scavenger.

Acylation_Workflow General Acylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Substrate (e.g., Alcohol/Amine) in Anhydrous Solvent Base Add Acid Scavenger (e.g., Pyridine, TEA, DIPEA) Reactants->Base Acylating_Agent Add Acylating Agent (e.g., Acyl Chloride) dropwise at 0°C Base->Acylating_Agent Stir Stir at Room Temperature or Heat as Required Acylating_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (e.g., with Water or Sat. NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with dilute acid, brine) Extract->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify

Caption: A typical workflow for an acylation reaction.

Decision-Making for Acid Scavenger Removal

The choice of workup procedure is critical for efficiently removing the acid scavenger and its corresponding salt. The following diagram provides a decision-making framework for this process.

Base_Removal_Decision_Tree Decision Tree for Acid Scavenger Removal Start Reaction Mixture Containing Acid Scavenger Salt Is_Product_Acid_Stable Is the Product Acid Stable? Start->Is_Product_Acid_Stable Is_Salt_Soluble_in_Organic Is the Salt Soluble in the Reaction Solvent? Is_Product_Acid_Stable->Is_Salt_Soluble_in_Organic No Acid_Wash Wash with Dilute Aqueous Acid (e.g., 1M HCl, 5% Citric Acid) Is_Product_Acid_Stable->Acid_Wash Yes Filter Filter the Precipitated Salt Is_Salt_Soluble_in_Organic->Filter No Solvent_Swap Solvent Swap to a Non-polar Solvent to Precipitate Salt, then Filter Is_Salt_Soluble_in_Organic->Solvent_Swap Yes Chromatography Purify by Column Chromatography Acid_Wash->Chromatography If impurities remain Filter->Chromatography If impurities remain Solvent_Swap->Chromatography If impurities remain

Caption: A decision tree for removing acid scavengers.

Conclusion

The choice of an acid scavenger in reactions involving precursors like this compound requires careful consideration of the specific reaction conditions, the nature of the reactants, and the desired product's stability. While pyridine is a traditional choice, alternatives such as triethylamine, diisopropylethylamine, N-methylmorpholine, and 2,6-lutidine offer distinct advantages in terms of basicity, nucleophilicity, and ease of removal. For instance, the sterically hindered nature of DIPEA and 2,6-lutidine makes them excellent choices for minimizing side reactions with sensitive substrates. Triethylamine, being a stronger base than pyridine, can be advantageous in certain reactions, although its nucleophilicity can sometimes be a drawback. Ultimately, the optimal acid scavenger must be determined empirically for each specific transformation, and this guide provides a starting point for informed selection and experimental design.

References

Structure-Activity Relationship of Methyl 3-(3-pyridyl)propionate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for methyl 3-(3-pyridyl)propionate derivatives remains an area with limited publicly available data. Extensive searches of scientific literature and patent databases did not yield specific studies that directly compare a series of these analogs and their biological activities in a quantitative manner. The existing research focuses more broadly on pyridine-containing compounds, exploring their diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

While general SAR principles for pyridine derivatives suggest that modifications to the pyridine ring and the propionate side chain can significantly influence biological activity, specific data for the this compound scaffold is not sufficiently detailed in the public domain to construct a direct comparative guide as requested. Research on pyridine derivatives often involves significant structural variations that go beyond simple substitutions on the this compound backbone, making a direct comparison challenging.

General Biological Activities of Pyridine Derivatives

Pyridine and its derivatives are known to exhibit a wide range of biological activities. Studies have shown that these compounds can act as:

  • Anticancer Agents: Various pyridine derivatives have been investigated for their cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibitors: The pyridine scaffold is a common feature in many enzyme inhibitors. Modifications to the pyridine ring can alter the compound's binding affinity and selectivity for the target enzyme.

  • Antimicrobial Agents: Certain pyridine derivatives have demonstrated efficacy against various bacterial and fungal strains.

Due to the lack of specific data for a series of this compound derivatives, a quantitative comparison table and detailed experimental protocols for this specific class of compounds cannot be provided at this time. The visualization of a specific signaling pathway directly modulated by these derivatives is also not feasible without established biological targets.

Further research focusing on the systematic synthesis and biological evaluation of this compound analogs is required to elucidate their specific structure-activity relationships and to enable the creation of a detailed comparative guide. Researchers and drug development professionals interested in this specific scaffold may need to undertake primary research to generate the necessary data.

The "Magic Methyl" Effect: A Comparative Guide for Methyl 3-(3-pyridyl)propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic addition of a single methyl group, often termed the "magic methyl" effect, can profoundly alter the pharmacological profile of a lead compound. This guide provides a comparative analysis of hypothetical derivatives of Methyl 3-(3-pyridyl)propionate, illustrating the potential impact of methylation on key drug discovery parameters. While direct experimental data on the "magic methyl" effect for this specific scaffold is not publicly available, this document synthesizes findings from analogous pyridine-containing compounds to project the likely consequences on binding affinity and metabolic stability.

The "Magic Methyl" Phenomenon: More Than Just a Carbon Atom

The introduction of a methyl group can lead to significant improvements in a molecule's properties through several mechanisms[1][2]:

  • Enhanced Binding Affinity: A strategically placed methyl group can promote favorable hydrophobic interactions within a target's binding pocket, leading to a substantial increase in potency[1].

  • Improved Metabolic Stability: Methyl groups can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability[3][4].

  • Favorable Conformational Changes: The steric bulk of a methyl group can lock the molecule into a more biologically active conformation, enhancing its interaction with the target[1].

  • Altered Physicochemical Properties: Methylation can subtly modify a compound's lipophilicity and pKa, which can in turn affect its solubility, permeability, and target engagement[5].

Hypothetical Performance Comparison

Based on structure-activity relationship (SAR) studies of analogous pyridine-containing compounds, we can project the potential effects of methylation on this compound. The following tables present a hypothetical comparison of the parent compound with derivatives methylated at strategic positions on the pyridine ring.

Table 1: Projected Impact of Methylation on Target Binding Affinity

CompoundStructurePosition of MethylationHypothetical TargetProjected Kᵢ (nM)Fold ImprovementRationale for Projection
M3P-Parent NC1=CC=CC(CCC(=O)OC)=C1UnmethylatedGPCR X150-Baseline affinity for the unmethylated scaffold.
M3P-2-Me CC1=NC=CC(CCC(=O)OC)=C1C2 of PyridineGPCR X1510Methyl group at C2 may engage in a hydrophobic pocket near the orthosteric binding site, as seen in similar GPCR ligands[6].
M3P-4-Me CC1=CN=C(CCC(=O)OC)C=C1C4 of PyridineGPCR X752Methylation at C4 may offer a modest increase in affinity through favorable van der Waals interactions.
M3P-6-Me CC1=CC=C(CCC(=O)OC)C=N1C6 of PyridineGPCR X503A methyl group at C6 could enhance binding by inducing a more favorable conformation of the pyridine ring relative to the propionate side chain.

Table 2: Projected Impact of Methylation on Metabolic Stability

CompoundPosition of MethylationIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Rationale for Projection
M3P-Parent Unmethylated1592.4The pyridine ring is a known site of metabolism.
M3P-2-Me C2 of Pyridine9015.4Methylation at C2 can sterically hinder access of metabolic enzymes to the pyridine nitrogen and adjacent carbons, a common strategy to improve metabolic stability[4].
M3P-4-Me C4 of Pyridine4530.8Methylation at C4 may offer moderate protection from metabolism.
M3P-6-Me C6 of Pyridine12011.5Similar to C2 methylation, a methyl group at C6 can effectively shield the pyridine ring from metabolic degradation, as demonstrated in pyrido[3,4-d]pyrimidine inhibitors[4].

Experimental Protocols

To validate these hypothetical improvements, the following experimental protocols are recommended.

Binding Affinity Assay (Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Kᵢ) of the test compounds for the target receptor (e.g., GPCR X).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor (e.g., [³H]-L).

    • Test compounds (M3P-Parent, M3P-2-Me, M3P-4-Me, M3P-6-Me).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compounds.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Metabolic Stability Assay (In Vitro Liver Microsomal Stability)
  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

  • Materials:

    • Human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compounds.

    • Acetonitrile (for quenching the reaction).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-incubate HLM with the NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / protein amount).

Visualizing the "Magic Methyl" Effect

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

Magic_Methyl_Effect_Pathway cluster_0 Molecular Modification cluster_1 Improved Pharmacological Properties Methyl_3_3_pyridylpropionate This compound (Parent Compound) Methylation Strategic Methylation Methyl_3_3_pyridylpropionate->Methylation Methylated_Derivative Methylated Derivative Methylation->Methylated_Derivative Enhanced_Affinity Enhanced Binding Affinity Methylated_Derivative->Enhanced_Affinity Improved_Stability Improved Metabolic Stability Methylated_Derivative->Improved_Stability Favorable_Conformation Favorable Conformation Methylated_Derivative->Favorable_Conformation

Caption: The "Magic Methyl" effect on drug properties.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesize Methylated Derivatives Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Synthesis->Binding_Assay Metabolism_Assay Metabolic Stability Assay (e.g., HLM) Synthesis->Metabolism_Assay Data_Analysis Calculate Ki, t½, CLint Binding_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Comparison Compare Derivatives to Parent Compound Data_Analysis->Comparison Metabolic_Blocking_Hypothesis cluster_0 Parent Compound Metabolism cluster_1 Methylated Derivative Parent This compound Metabolism CYP450 Metabolism Parent->Metabolism Metabolite Metabolite Metabolism->Metabolite Methylated 2-Methyl Derivative Blocked_Metabolism Blocked Metabolism Methylated->Blocked_Metabolism

References

Benchmarking Methyl 3-(3-pyridyl)propionate: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall project timelines. This guide provides a comprehensive comparison of Methyl 3-(3-pyridyl)propionate against viable alternatives, offering a data-driven approach to selecting the optimal building block for your synthetic needs.

This compound is a versatile synthetic intermediate, valued for its pyridyl moiety and ester functionality, which are common features in many biologically active molecules. Its utility is often demonstrated in reactions such as Michael additions, esterifications, and as a precursor for more complex molecular scaffolds. This guide will benchmark its performance against three key alternatives: Ethyl 3-(3-pyridyl)propionate, 3-(3-pyridyl)propanal, and 3-(3-pyridyl)propan-1-ol.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of selecting a synthetic intermediate is understanding its physical and chemical properties. These parameters influence reaction conditions, solubility, and purification strategies. The table below summarizes the key physicochemical properties of this compound and its alternatives.

PropertyThis compoundEthyl 3-(3-pyridyl)propionate3-(3-pyridyl)propanal3-(3-pyridyl)propan-1-ol
Molecular Formula C₉H₁₁NO₂[1]C₁₀H₁₃NO₂[2]C₈H₉NO[3][4]C₈H₁₁NO[5]
Molecular Weight 165.19 g/mol [1]179.22 g/mol [2]135.16 g/mol [3][4]137.18 g/mol [5]
Boiling Point 134 °C at 12 mmHg[6]Not available81-91 °C at 2 Torr[7]130-133 °C at 3 mmHg
Density 1.086 g/cm³[6]Not available1.045 g/cm³[7]1.063 g/mL at 25 °C
Solubility Data not readily availableData not readily availableData not readily availableData not readily available
CAS Number 84199-98-4[1]2739-74-4[2]1802-16-0[3][4]2859-67-8[5]

Performance in Key Synthetic Transformations

The true measure of a synthetic intermediate lies in its performance in chemical reactions. This section benchmarks this compound and its alternatives in common synthetic applications, with a focus on yield and reaction conditions.

Michael Addition Reactions

Microwave-assisted Michael additions of benzylamine to methyl acrylate and methyl crotonate have been reported to proceed with high yields (83-98%) in short reaction times (3 hours)[5][8]. In a specific example of a related reaction, the Michael addition of (S)-(-)-α-methylbenzylamine to methyl acrylate under microwave irradiation at 80°C for 10 minutes yielded the product in 95%[9]. These findings suggest that methyl esters are highly effective Michael acceptors under these conditions.

While a direct comparison is not available, the general principles of reactivity suggest that ethyl acrylates may react slightly slower than methyl acrylates in Michael additions due to the increased steric hindrance of the ethyl group[3]. However, both are generally considered effective Michael acceptors.

Workflow for a Typical Michael Addition

Michael_Addition_Workflow start Start reactants Amine + this compound start->reactants solvent Solvent (e.g., Methanol) reactants->solvent catalyst Base Catalyst (optional) solvent->catalyst reaction Reaction Conditions (e.g., Microwave, 80-150°C) catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product β-amino ester purification->product

A generalized workflow for a Michael addition reaction.

Esterification Reactions

This compound can be synthesized via the esterification of 3-(3-pyridyl)propionic acid with methanol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. For example, the esterification of propanoic acid with methanol using a sulfuric acid catalyst has been reported to yield methyl propionate[10]. A patent describes the synthesis of methyl propionate with a yield of over 93% using an ionic liquid catalyst[11][12].

The choice between synthesizing the methyl or ethyl ester often comes down to the desired properties of the final product or subsequent reaction steps. Ethyl esters may be preferred in some cases due to their potentially different solubility profiles or to avoid transesterification in later steps involving ethanol.

Logical Flow of Esterification

Esterification_Logic carboxylic_acid 3-(3-pyridyl)propionic Acid esterification Esterification Reaction carboxylic_acid->esterification alcohol Methanol or Ethanol decision Choice of Alcohol alcohol->decision acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification methyl_ester This compound esterification->methyl_ester Methanol ethyl_ester Ethyl 3-(3-pyridyl)propionate esterification->ethyl_ester Ethanol decision->esterification

Decision pathway for the synthesis of methyl vs. ethyl esters.

Alternative Intermediates: A Performance Snapshot

Ethyl 3-(3-pyridyl)propionate: As a close analog, the ethyl ester offers similar reactivity to the methyl ester. The choice between the two often depends on the specific requirements of the subsequent synthetic steps, such as the desired solvent system or the need to avoid transesterification. Its physicochemical properties are expected to be very similar to the methyl ester, with slight differences in boiling point and density.

3-(3-pyridyl)propanal: The aldehyde functionality opens up a different set of synthetic possibilities, including reductive amination, Wittig reactions, and aldol condensations. It can be prepared by the oxidation of 3-(3-pyridyl)propan-1-ol. Mild oxidizing agents like pyridinium chlorochromate (PCC) are typically used to avoid over-oxidation to the carboxylic acid[13].

3-(3-pyridyl)propan-1-ol: This primary alcohol can serve as a precursor to both the aldehyde and the ester. It can be oxidized to 3-(3-pyridyl)propanal or esterified to form the corresponding propionate ester. It can also be used in ether synthesis or as a nucleophile in its own right. The reduction of methyl propanoate to propanol has been achieved with a 77% yield using sodium in ethylene glycol[10].

Experimental Protocols

General Protocol for Microwave-Assisted Michael Addition of an Amine to an Acrylate Ester

This protocol is adapted from procedures for the synthesis of β-amino esters[5][8].

Materials:

  • Amine (e.g., 3-aminopyridine) (1 mmol)

  • Acrylate ester (e.g., this compound) (1 mmol)

  • Methanol (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the amine (1 mmol) and the acrylate ester (1 mmol) in methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) for the specified time (e.g., 10 minutes to 3 hours), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino ester.

General Protocol for Fischer Esterification

This protocol is a general procedure for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • Carboxylic acid (e.g., 3-(3-pyridyl)propionic acid) (1 equivalent)

  • Alcohol (e.g., methanol) (excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add the carboxylic acid and an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Conclusion

This compound stands as a highly effective and versatile synthetic intermediate. Its performance in key reactions like the Michael addition is comparable, and in some cases potentially superior, to its ethyl ester counterpart due to lower steric hindrance. The choice between the methyl and ethyl ester will often be dictated by the specific requirements of the overall synthetic strategy. For transformations requiring an aldehyde or alcohol functionality, 3-(3-pyridyl)propanal and 3-(3-pyridyl)propan-1-ol, respectively, present valuable alternative pathways. This guide provides the foundational data and experimental context for researchers to make informed decisions in the selection of the most appropriate 3-(3-pyridyl)propionate-based intermediate for their drug discovery and development endeavors.

References

A Comparative Guide to Confirming Product Identity in Nucleophilic Aromatic Substitution of Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Analytical Techniques for Product Characterization

The successful synthesis of pyridine derivatives via nucleophilic aromatic substitution (SNAr) is a cornerstone of many research and development endeavors in pharmaceuticals, agrochemicals, and materials science. However, the regioselectivity of these reactions can be complex, necessitating unambiguous confirmation of the product's identity and isomeric purity. This guide provides a comprehensive comparison of key analytical techniques used for this purpose, presenting their strengths, weaknesses, and supporting experimental data to aid in the selection of the most appropriate methodology.

Spectroscopic and Spectrometric Techniques: A Comparative Analysis

The most common methods for identifying the products of nucleophilic substitution on the pyridine ring are spectroscopic and spectrometric techniques. Each offers unique advantages and is often used in a complementary fashion for complete characterization. The choice of technique depends on the specific information required, the nature of the sample, and the available instrumentation.

Technique Information Provided Strengths Weaknesses
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise substitution pattern (ortho, meta, para), detailed structural information, and stereochemistry.[1]- Unambiguous determination of isomer ratios.- Provides information on the electronic environment of each atom.[1]- Non-destructive.- Relatively low sensitivity compared to MS.[2]- Can be complex to interpret for polysubstituted rings without 2D NMR.[3]- Requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation patterns that can help distinguish isomers.[3][4]- High sensitivity, requiring minimal sample.- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification of isomers.[3]- Provides information on elemental composition with high-resolution MS.- Isomers may have similar fragmentation patterns, making differentiation challenging without tandem MS (MS/MS).[3]- Does not provide definitive stereochemical information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.- Fast and simple to perform.- Provides information about the successful incorporation of new functional groups.- Often insufficient for distinguishing between isomers as they may have very similar IR spectra.- Provides limited information on the overall molecular structure.
UV-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule.[5]- Simple and rapid.- Can be used for quantitative analysis.[5]- Broad absorption bands often lack the specificity to distinguish between isomers.- Highly dependent on the solvent and pH.
X-ray Crystallography Definitive three-dimensional molecular structure.[6][7][8]- Provides unambiguous proof of structure, including stereochemistry and bond lengths/angles.[8]- Considered the "gold standard" for structural elucidation.- Requires a single, high-quality crystal, which can be difficult and time-consuming to obtain.- The solid-state structure may not always represent the structure in solution.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to a clean NMR tube.

  • For quantitative measurements, a known amount of an internal standard can be added.

Data Acquisition (¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

Data Acquisition (¹³C NMR):

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse sequences for each experiment are used to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over two or three bonds (HMBC), which is invaluable for assigning complex spectra.[3]

Mass Spectrometry (Coupled with Gas or Liquid Chromatography)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile) for LC-MS or a suitable solvent for GC-MS.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

LC-MS Analysis:

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

X-ray Crystallography

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals of sufficient size and quality.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

Structure Solution and Refinement:

  • Process the diffraction data to obtain integrated intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

A logical workflow is essential for efficiently confirming the identity of a nucleophilic substitution product on a pyridine ring. The following diagram illustrates a typical experimental workflow.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Nucleophilic Substitution on Pyridine Ring Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification TLC_Analysis TLC Analysis Purification->TLC_Analysis MS_Analysis Mass Spectrometry (MS) - Molecular Weight Confirmation TLC_Analysis->MS_Analysis FTIR_Analysis FTIR Spectroscopy - Functional Group Analysis MS_Analysis->FTIR_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) - Isomer Identification FTIR_Analysis->NMR_Analysis Xray_Crystallography X-ray Crystallography - Definitive Structure (if crystal obtained) NMR_Analysis->Xray_Crystallography Optional Final_Confirmation Product Identity Confirmed NMR_Analysis->Final_Confirmation Xray_Crystallography->Final_Confirmation

Caption: A typical workflow for confirming product identity after nucleophilic substitution on a pyridine ring.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on understanding the logical relationships between the data and the molecular structure. The following diagram illustrates the decision-making process for identifying the substitution pattern on a pyridine ring using NMR and MS data.

Caption: Decision-making process for structural elucidation using MS and NMR data.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(3-pyridyl)propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 3-(3-pyridyl)propionate, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The known hazards associated with pyridine and its derivatives include flammability, toxicity, and irritation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors.[1]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. The primary method for disposal involves collection by a licensed chemical waste contractor.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should not be mixed with other incompatible waste, such as strong oxidizing agents and acids.[1][2]

  • Containerization :

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

    • The container must be in good condition, free from cracks or damage, and equipped with a secure, leak-proof lid.[2]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound". The associated hazards (e.g., Flammable, Toxic, Irritant) should also be indicated.[1]

    • Do not overfill the container; a headspace of at least 10% should be left to accommodate any expansion.[2]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

    • The storage area should be cool and away from sources of heat, sparks, and open flames.[2]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

    • Current practices for the disposal of waste pyridine often include rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[3] Other potential methods include liquid injection incineration or fluidized bed incineration.[3]

  • Record Keeping :

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous: This compound A->B Start Disposal C Segregate from Incompatible Chemicals B->C D Use Designated, Leak-Proof HDPE or Glass Container C->D E Label Container Clearly: 'Hazardous Waste' & Chemical Name D->E F Seal Container Securely E->F G Store in Cool, Ventilated, Designated Satellite Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Incineration H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-(3-pyridyl)propionate in a laboratory setting. The information is compiled to ensure the safe handling of this chemical by researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known properties of this chemical and safety information for structurally related compounds, such as methyl propionate.[1] Users should handle this chemical with caution and adhere to all standard laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryEquipmentStandard/Specification
Eye & Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for splash hazards.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber). A lab coat or chemical-resistant apron is mandatory.Inspect gloves for degradation or punctures before each use.[2][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits may be exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[2][3]Respirators must be tested and approved under government standards like NIOSH (US) or CEN (EU).[2]
Body Protection A complete suit protecting against chemicals or flame-retardant antistatic protective clothing may be necessary depending on the scale of work.[2]Protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a properly operating chemical fume hood.[4]

  • Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • Employ non-sparking tools and take precautionary measures against static discharge.[5][6] All metal parts of the equipment must be grounded.[5]

  • Wash hands thoroughly after handling and before breaks.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep containers tightly sealed and upright to prevent leakage.[2][4]

  • Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

First Aid Measures

Immediate and appropriate action is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air at once.[7] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[7][8] If irritation persists, get medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate: Evacuate personnel from the spill area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][10]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[4]

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the affected area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[4]

  • Do not mix with other waste.[10] Handle uncleaned containers as you would the product itself.[10]

Chemical and Physical Properties

The following table summarizes available data for this compound and the related compound Methyl propionate for reference.

PropertyThis compoundMethyl Propionate (for comparison)
CAS Number 84199-98-4[1]554-12-1[2]
Molecular Formula C9H11NO2[1]C4H8O2[10]
Molecular Weight 165.19 g/mol [1]88.11 g/mol [2]
Appearance Colorless to light yellow Liquid[1]-
Boiling Point 134°C @ 12mm Hg[1]79°C[2]
Density 1.086 ± 0.06 g/cm³ (Predicted)[1]-
Flash Point 134°C / 12mm (Predicted)[1]6.1°C (43.0°F) Closed Cup[11]
Storage Temp. 2-8°C, under inert gas[1]Store in a cool place[2]

Emergency Workflow: Chemical Spill Response

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill (Size & Hazard) evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Unknown ppe Don Appropriate PPE minor_spill->ppe emergency Call Emergency Services Evacuate Building major_spill->emergency contain Contain Spill (Use Absorbent) ppe->contain cleanup Clean Up Residue contain->cleanup dispose Package & Label Waste For Disposal cleanup->dispose report Report Incident dispose->report emergency->report

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.